Methylophiopogonanone B
Description
from Ophiopogon japonicus plant extract, inhibits melanosome transfer in human epidermal melanocytes
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZRUMVFVHLY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313976 | |
| Record name | Methylophiopogonanone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74805-91-7 | |
| Record name | Methylophiopogonanone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylophiopogonanone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methylophiopogonanone B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylophiopogonanone B, a homoisoflavonoid primarily sourced from the roots of Ophiopogon japonicus, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into the methodologies for evaluating its key biological activities, including its antioxidant, anti-inflammatory, and anticancer effects. The document presents quantitative data in structured tables for comparative analysis and utilizes graphical representations to illustrate key experimental workflows and signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Sources
This compound (CAS No: 74805-91-7) is a naturally occurring homoisoflavonoid that was first identified as a constituent of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant widely used in traditional medicine.[1] It has also been reported in Polygonatum odoratum and Liriope graminifolia.[2] The primary source for its isolation remains the fibrous roots of Ophiopogon japonicus, which were once considered a waste product in the harvesting of the plant's tuberous roots.[1]
The discovery and isolation of this compound have been pivotal in exploring the therapeutic potential of Ophiopogon japonicus beyond its traditional uses. The yield of this compound from the fibrous roots has been reported to be significant, making it an accessible compound for research and development.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₅ | [2] |
| Molecular Weight | 328.4 g/mol | [2] |
| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Experimental Protocols
Isolation of this compound from Ophiopogon japonicus
The following protocol describes a method for the preparative isolation of this compound from the fibrous roots of Ophiopogon japonicus.[1]
3.1.1. Extraction:
-
Air-dry the fibrous roots of Ophiopogon japonicus and grind them into a coarse powder.
-
Extract the powdered material with 70% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, which is enriched with homoisoflavonoids.
3.1.2. Chromatographic Purification:
Step 1: Silica Gel Column Chromatography (SGCC)
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
Step 2: Recycling High-Speed Counter-Current Chromatography (rHSCCC)
-
Further purify the sub-fractions containing this compound using rHSCCC.
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (3:2:2.5:1:1.5, v/v).
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the sample in a mixture of the two phases and inject it into the HSCCC column.
-
Perform the separation at a flow rate of 2.0 mL/min and a rotational speed of 900 rpm.
-
Monitor the effluent with a UV detector and collect the fractions corresponding to this compound.
-
From 257 mg of a sub-fraction, 148 mg of this compound with a purity of 94.62% can be obtained.[1]
References
An In-depth Technical Guide to Methylophiopogonanone B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylophiopogonanone B is a naturally occurring homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A key mechanism of action for this compound is its role as an activator of the Rho GTPase signaling pathway, a critical regulator of cellular processes such as actin cytoskeleton dynamics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a chiral molecule with the (3R) configuration being the naturally occurring enantiomer. Its structure features a chromanone core substituted with hydroxyl, methyl, and a 4-methoxybenzyl group.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one[1] |
| CAS Number | 74805-91-7[1] |
| Molecular Formula | C₁₉H₂₀O₅[1] |
| Molecular Weight | 328.36 g/mol [1] |
| SMILES | CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--CC3=CC=C(C=C3)OC)C)O |
| InChI | InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Powder |
| Solubility | Soluble in DMSO (10 mM), Methanol, Chloroform, Ethyl Acetate, and Acetone.[2] |
| UV max (λmax) | 212, 298 nm[2] |
| Storage | Store at -20°C. |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: NMR Spectral Data for racemic-Methylophiopogonanone B in CDCl₃
| ¹H-NMR (400 MHz) | ¹³C-NMR (100 MHz) |
| δ (ppm): 12.36 (1H, s), 7.13 (2H, d, J = 8.8 Hz), 6.84 (2H, d, J = 8.8 Hz), 5.38 (1H, s), 4.26 (1H, dd, J = 4.4, 11.6 Hz), 4.10 (1H, dd, J = 7.2, 11.6 Hz), 3.78 (3H, s), 3.16 (1H, dd, J = 4.4, 13.8 Hz), 2.75-2.80 (1H, m), 2.68 (1H, dd, J = 10.8, 13.8 Hz), 2.05 (3H, s), 2.01 (3H, s).[1] | δ (ppm): 198.5, 160.6, 159.6, 158.4, 156.5, 130.1, 130.1, 129.6, 120.5, 114.1, 102.3, 101.5, 68.9, 55.3, 46.8, 32.0, 7.3, 6.8, 6.8.[1] |
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) data confirms the elemental composition of this compound.
-
EI-HR-MS: calculated for C₁₉H₂₀O₅: 328.1311, found: 328.1315.[1]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.
Rho GTPase Activation and Cytoskeletal Reorganization
A primary mechanism of action for this compound is the activation of the Rho family of small GTPases.[3] Rho GTPases are master regulators of the actin cytoskeleton. Activation of RhoA, a prominent member of this family, leads to downstream signaling events that promote the formation of stress fibers and focal adhesions, influencing cell morphology, migration, and adhesion.
Antioxidant Activity
This compound has demonstrated protective effects against oxidative stress. In human umbilical vein endothelial cells (HUVECs), it has been shown to mitigate H₂O₂-induced apoptosis by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and enhancing the activity of superoxide dismutase (SOD).[2][4] This antioxidant effect is mediated, at least in part, through the NADPH oxidase pathway by inhibiting the expression of p22phox, a key subunit of the NADPH oxidase complex.[2][4]
Cytotoxic and Anti-inflammatory Activities
This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. It has also been shown to possess anti-inflammatory properties, although the detailed mechanisms are still under investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound.
Synthesis of racemic-Methylophiopogonanone B
A published method for the synthesis of racemic this compound involves the following key steps:
-
Condensation: 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone is condensed with 4-methoxybenzaldehyde to yield a chalcone.
-
Cyclization and Mannich Reaction: The chalcone is subjected to cyclization and a Mannich reaction using paraformaldehyde and diethylamine to introduce the C3 side chain and form the chromanone ring, yielding 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one.
-
Demethylation: The final step involves the demethylation of the methoxy groups on the A ring to afford racemic this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylophiopogonanone B mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Methylophiopogonanone B in Cancer Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Scientific literature explicitly detailing the mechanism of action of this compound in cancer cells is limited. This document summarizes the available data on this compound in other cell types and provides an in-depth analysis of the anti-cancer mechanisms of closely related homoisoflavonoids and saponins isolated from Ophiopogon japonicus. This information is intended to provide a comprehensive overview of the current research landscape and to inform future investigations into the therapeutic potential of this compound.
Executive Summary
This compound (MO-B) is a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus. While the direct anti-cancer mechanisms of MO-B are not yet extensively elucidated, research into its effects on cellular pathways relevant to cancer, and the well-documented anti-tumor properties of its structural analogs, suggests a promising potential for further investigation. This guide consolidates the existing knowledge on MO-B's mechanism in endothelial cells and details the established anti-cancer activities of related compounds from Ophiopogon japonicus, including Ophiopogonin B, Ophiopogonin D, and 8-Formylophiopogonanone B. The primary mechanisms identified for these related compounds include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and MAPK.
This compound: Known Mechanisms of Action
The most detailed research on this compound to date has been conducted in the context of oxidative stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs), not cancer cells. However, the pathways identified are highly relevant to cancer biology.
Induction of Apoptosis in HUVECs
This compound has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced apoptosis.[1][2][3] This protective effect is achieved through the modulation of key apoptotic regulators:
-
Bcl-2 Family Proteins: MO-B treatment leads to an altered ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][2] An increase in the Bcl-2/Bax ratio is a common mechanism for inhibiting apoptosis.
-
Caspase-3 Activation: MO-B has been observed to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
Modulation of the NADPH Oxidase Pathway
The protective effects of this compound in HUVECs are also linked to its influence on the NADPH oxidase pathway. MO-B can inhibit the overexpression of p22phox, a membrane-associated subunit of NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS).[1][2] While in this context MO-B acts as an antioxidant, the modulation of ROS is a critical aspect of many cancer therapies.
Potential Anti-Cancer Mechanisms Inferred from Related Compounds
Several other compounds isolated from Ophiopogon japonicus have demonstrated significant anti-cancer activity. Their mechanisms of action provide a strong foundation for hypothesizing the potential pathways that this compound might modulate in cancer cells.
Ophiopogonin B (OP-B)
Ophiopogonin B, a saponin from Ophiopogon japonicus, has been shown to inhibit the progression of several cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma, through multiple mechanisms:
-
PI3K/Akt and AMPK Signaling: In hepatocellular carcinoma, OP-B has been found to inactivate the PI3K/Akt pathway and activate the AMPK pathway by downregulating protein tyrosine phosphatase 1B (PTP1B).[4] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival in many cancers.[5][6][7][8]
-
Hippo Signaling Pathway: In nasopharyngeal carcinoma, OP-B can induce apoptosis by promoting the production of reactive oxygen species (ROS) and modulating the Hippo signaling pathway.[9]
-
JNK/c-Jun Signaling: OP-B has also been reported to induce apoptosis and autophagy in colon cancer cells through the activation of the JNK/c-Jun signaling pathway.[10]
-
JAK2/STAT3 Signaling: In hepatocellular carcinoma cells, OP-B has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[11]
Ophiopogonin D
Ophiopogonin D is another saponin from Ophiopogon japonicus with demonstrated anti-cancer effects:
-
G2/M Cell Cycle Arrest: In human breast carcinoma MCF-7 cells, Ophiopogonin D has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.[12] This arrest is associated with the downregulation of cyclin B1.[12]
-
Induction of Apoptosis: Ophiopogonin D also induces apoptosis in MCF-7 cells through the activation of caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[12]
8-Formylophiopogonanone B (8-FOB)
8-Formylophiopogonanone B, a homoisoflavonoid structurally related to this compound, has been shown to have anti-tumor activity:
-
ROS-Mediated Apoptosis: In nasopharyngeal carcinoma CNE-1 cells, 8-FOB induces apoptosis by increasing intracellular ROS production and disrupting mitochondrial function.[13] This suggests that, unlike its role in HUVECs, homoisoflavonoids from Ophiopogon japonicus can also act as pro-oxidants in cancer cells to trigger cell death.
Data Presentation
Table 1: Quantitative Data on the Effects of this compound and Related Compounds
| Compound | Cell Line | Assay | Parameter | Result | Reference |
| This compound | HUVEC | CCK-8 | Cell Viability | Protective effect against H₂O₂-induced injury | [1][2] |
| HUVEC | Western Blot | Bax/Bcl-2 Ratio | Modulated to inhibit apoptosis | [1][2] | |
| HUVEC | Western Blot | Caspase-3 | Activation inhibited | [1][2] | |
| Ophiopogonin B | MHCC97-H (Hepatocellular Carcinoma) | Western Blot | p-PI3K/PI3K, p-Akt/Akt | Decreased expression | [4] |
| MHCC97-H (Hepatocellular Carcinoma) | Western Blot | p-AMPK/AMPK | Increased expression | [4] | |
| CNE-1, CNE-2 (Nasopharyngeal Carcinoma) | MTT Assay | IC50 | ~5-10 µM | [9] | |
| CNE-1, CNE-2 (Nasopharyngeal Carcinoma) | Western Blot | Bax/Bcl-2 Ratio | Increased | [9] | |
| Ophiopogonin D | MCF-7 (Breast Carcinoma) | Flow Cytometry | Cell Cycle | G2/M arrest | [12] |
| MCF-7 (Breast Carcinoma) | Western Blot | Cyclin B1 | Decreased expression | [12] | |
| MCF-7 (Breast Carcinoma) | Western Blot | Cleaved Caspase-8, -9 | Increased expression | [12] | |
| 8-Formylophiopogonanone B | CNE-1 (Nasopharyngeal Carcinoma) | MTT Assay | IC50 | ~20 µM | [13] |
| CNE-1 (Nasopharyngeal Carcinoma) | Flow Cytometry | Apoptosis | Induced | [13] | |
| CNE-1 (Nasopharyngeal Carcinoma) | DCFH-DA Assay | ROS Production | Increased | [13] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
-
Reagent Addition: After the incubation period, 10 µL of MTT (5 mg/mL) or CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Measurement: For MTT, the formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is read at 490 nm. For CCK-8, the absorbance is read directly at 450 nm.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways
Caption: MO-B's protective mechanism in H₂O₂-induced HUVEC apoptosis.
Caption: Ophiopogonin B inhibits HCC progression via PTP1B/PI3K/Akt/AMPK.
Caption: Ophiopogonin D induces G2/M arrest and apoptosis in breast cancer.
Conclusion and Future Directions
While direct evidence for the anti-cancer mechanism of this compound is currently sparse, the existing data on its modulation of apoptosis- and ROS-related pathways in endothelial cells, combined with the significant anti-tumor activities of its close structural and source analogs, strongly suggests its potential as a valuable lead compound in oncology research. Future studies should focus on:
-
Screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Investigating the impact of this compound on key cancer-related pathways identified for its analogs, such as the PI3K/Akt, MAPK, and Hippo pathways.
-
Elucidating whether this compound acts as a pro-oxidant or antioxidant in various cancer cell contexts to induce cell death or inhibit proliferation.
-
Evaluating the in vivo efficacy of this compound in preclinical cancer models.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound in the fight against cancer.
References
- 1. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products with Activity against Lung Cancer: A Review Focusing on the Tumor Microenvironment [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Effects on Breast Development, Function, and Cancer Risk: Existing Knowledge and New Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization and Anti-breast Cancer Activity in vitro of a Novel Polysaccharide From Cymbopogon citratus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprevention of liver cancer by plant polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyhispolon Methyl Ether, a Hispolon Analog, Thwarts the SRC/STAT3/BCL-2 Axis to Provoke Human Triple-Negative Breast Cancer Cell Apoptosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Natural Polyphenols on Breast Cancer Chemoprevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preliminary In Vitro Studies on Methylophiopogonanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone B (MO-B) is a homoisoflavonoid isolated from the tuberous root of Ophiopogon japonicus. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties. Preliminary in vitro studies have begun to elucidate the biological activities of MO-B, suggesting its potential as an antioxidant, anti-apoptotic, and anti-cancer agent. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways and workflows. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Quantitative Data
In vitro investigations have primarily focused on the antioxidant, anti-apoptotic, and anti-cancer effects of this compound. The following tables summarize the key quantitative findings from these studies.
Table 1: Antioxidant and Anti-apoptotic Effects of this compound in HUVECs
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Viability | HUVEC | H₂O₂ induced oxidative stress + MO-B | 50 µM | 30% increase in cell activity | [1] |
| ROS Production | HUVEC | H₂O₂ induced oxidative stress + MO-B | 40 µM and 50 µM | Significantly reduced ROS levels | [1] |
| MDA Production | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Inhibited | [1] |
| SOD Activity | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Enhanced | [1] |
| Apoptosis | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Alleviated | [1] |
| Bax/Bcl-2 Ratio | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Modulated (indicative of anti-apoptotic effect) | [1] |
| Caspase-3 Expression | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Modulated (indicative of anti-apoptotic effect) | [1] |
| p22phox Expression | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Dose-dependent decrease in mRNA and protein levels | [1] |
HUVEC: Human Umbilical Vein Endothelial Cells; H₂O₂: Hydrogen Peroxide; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.
Table 2: Anticancer Activity of this compound
| Parameter | Assay/Cell Line | IC₅₀ | Reference |
| HIF-1α Inhibition | Reporter Assay | 2.2 µg/mL | |
| Cytotoxicity | HeLa Cells | Data not yet fully available in searched literature |
IC₅₀: Half-maximal inhibitory concentration; HIF-1α: Hypoxia-inducible factor-1α.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments conducted to evaluate the biological activities of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40, and 50 µM) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with fresh medium containing 1000 µM of hydrogen peroxide (H₂O₂) and incubated for 60 minutes.
-
CCK-8 Assay: The H₂O₂-containing medium is discarded, and 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) agent is added to each well.
-
Incubation and Measurement: The plate is incubated for 1 hour at 37°C, and the absorbance is measured at 450 nm using a microplate reader.[1]
Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays
-
Cell Culture and Treatment: HUVECs are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and cultured overnight. The cells are then treated with different concentrations of MO-B for 24 hours, followed by stimulation with 1000 µM H₂O₂ for 6 hours.[1]
-
Assay Performance: The levels of MDA and the activity of SOD in the cell lysates are measured using commercially available assay kits, following the manufacturer's instructions.[1]
Intracellular Reactive Oxygen Species (ROS) Quantification
-
Cell Seeding and Treatment: HUVECs are cultured in 6-well plates at a density of 2 x 10⁵ cells per well and treated with the indicated concentrations of MO-B.
-
Fluorescent Probe Staining: The level of intracellular ROS is determined using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).
-
Analysis: The change in fluorescence emission, which is proportional to the amount of intracellular ROS, is measured.[1]
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Cell Treatment and RNA Extraction: HUVECs are pre-treated with MO-B (e.g., 10, 20, and 50 µM) for 24 hours, followed by exposure to 1000 µM H₂O₂ for 6 hours. Total RNA is then extracted from the cells using a suitable RNA isolation reagent.[1]
-
RNA Quantification and cDNA Synthesis: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 and 280 nm. First-strand complementary DNA (cDNA) is synthesized from the total RNA.
-
qPCR: Quantitative PCR is performed using gene-specific primers (e.g., for p22phox, Bax, Bcl-2, caspase-3, and a housekeeping gene like GAPDH) and a suitable master mix. The relative expression of the target genes is calculated using the 2-ΔΔCt method.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow of the in vitro experiments described.
Caption: Proposed mechanism of this compound's protective effect against H₂O₂-induced apoptosis.
Caption: A generalized workflow for in vitro evaluation of this compound.
Discussion and Future Directions
The preliminary in vitro data for this compound are promising, particularly concerning its antioxidant and anti-apoptotic properties in endothelial cells. The inhibition of the NADPH oxidase subunit p22phox suggests a specific mechanism of action that warrants further investigation. The reported inhibition of HIF-1α points to a potential role for MO-B in cancer therapy, as HIF-1α is a key regulator of tumor adaptation to hypoxia.
However, the current body of research on this compound is still in its early stages. A significant portion of the available literature focuses on the structurally similar compound, Methylophiopogonanone A (MO-A), which has shown neuroprotective and anti-inflammatory activities. It is crucial for future research to clearly delineate the specific activities of MO-B and to conduct direct comparative studies with MO-A to understand the structure-activity relationships within this class of homoisoflavonoids.
Future in vitro studies should aim to:
-
Elucidate the specific anti-inflammatory effects of MO-B, for instance, by investigating its impact on nitric oxide production and pro-inflammatory cytokine release in macrophage cell lines like RAW 264.7.
-
Explore the neuroprotective potential of MO-B in relevant neuronal cell line models, assessing its ability to mitigate neurotoxicity induced by various stressors.
-
Expand the investigation of its anticancer properties by determining its cytotoxic effects (e.g., IC₅₀ values) across a panel of cancer cell lines, including a more detailed study on HeLa cells, and by exploring the downstream effects of HIF-1α inhibition.
-
Further dissect the molecular mechanisms underlying its observed activities through techniques such as Western blotting to analyze protein expression and phosphorylation states in key signaling pathways.
References
A Technical Guide to the Sourcing and Isolation of Methylophiopogonanone B from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for sourcing and isolating Methylophiopogonanone B (MO-B), a bioactive homoisoflavonoid, from the tuberous roots of Ophiopogon japonicus. This document details established experimental protocols, presents quantitative data for key processes, and visualizes the experimental workflow and relevant signaling pathways.
Introduction
Ophiopogon japonicus, a member of the Liliaceae family, is a perennial evergreen herb widely used in traditional medicine, particularly in East Asia.[1] Its tuberous roots are a rich source of various bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[2][3] Among these, this compound has garnered significant scientific interest due to its potential therapeutic properties, including antioxidative and anti-tumor activities.[4] This guide focuses on the scientific principles and practical techniques for the successful sourcing, extraction, and purification of this promising natural product.
Sourcing of Plant Material
The primary source for the isolation of this compound is the dried tuberous roots of Ophiopogon japonicus. For research and development purposes, it is crucial to source plant material from reputable suppliers to ensure proper identification and quality. Ophiopogon japonicus is cultivated in various regions, and the concentration of its chemical constituents can vary depending on the geographical origin and cultivation practices.[5] One study specifically utilized Ophiopogon japonicus obtained from farms in Cixi, Zhejiang, China.[4]
Extraction and Isolation of this compound
The isolation of this compound is a multi-step process involving initial extraction from the plant material followed by chromatographic separation and purification. High-Speed Counter-Current Chromatography (HSCCC) has been identified as an effective technique for this purpose.[4]
Preliminary Extraction
Prior to chromatographic separation, a crude extract rich in homoisoflavonoids is prepared from the dried and powdered tuberous roots of Ophiopogon japonicus.
Experimental Protocol: Solvent Extraction
-
Maceration and Reflux: The powdered plant material is subjected to extraction with a suitable solvent system. A common method involves reflux extraction with 70% ethanol.[2]
-
Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning. An ethyl acetate fraction is typically prepared to enrich the homoisoflavonoid content.[2]
-
Pre-separation: The ethyl acetate fraction can be further pre-separated using silica gel column chromatography with a petroleum ether-ethyl acetate gradient.[2]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing sample adsorption and degradation. It is particularly well-suited for the separation of natural products.
Experimental Protocol: HSCCC Isolation
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A commonly used system for the separation of Methylophiopogonanone A and B is a mixture of n-hexane–ethyl acetate–methanol–acetonitrile–water.[6]
-
HSCCC Operation: The HSCCC instrument is prepared by filling the column with the stationary phase. The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotating at a high speed. The sample, dissolved in a mixture of the stationary and mobile phases, is then injected.
-
Fraction Collection: The effluent from the column is monitored by a UV detector, and fractions are collected based on the chromatogram. The fractions corresponding to the peak of this compound are pooled for further purification.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, the fractions containing this compound from HSCCC are often subjected to a final purification step using preparative HPLC.
Experimental Protocol: Preparative HPLC
-
Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase generally consists of a mixture of acetonitrile and water.[4]
-
Elution: Isocratic or gradient elution can be employed to achieve the desired separation.
-
Purity Analysis: The purity of the final isolated this compound is confirmed using analytical HPLC.
Quantitative Data
The following tables summarize the key quantitative data associated with the isolation and analysis of this compound.
Table 1: Yield and Purity of this compound
| Parameter | Value | Source |
| Yield from Tuber Roots | ~0.2–0.4 mg/g | [4] |
| Purity after HSCCC | >97% | [4] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters
| Parameter | Value | Source |
| Solvent System | n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:2.5:1:1.5, v/v) | [6] |
| Rotational Speed | 900 rpm | [6] |
| Mobile Phase Flow Rate | 2.0 mL/min | [6] |
Table 3: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value | Source |
| Column | Shimadzu C18 (5 µm, 250×4.6 mm) | [4] |
| Mobile Phase | Water and Acetonitrile (35:65, v/v) | [4] |
| Flow Rate | 1 mL/min | [4] |
| Column Temperature | 30°C | [4] |
| Detection Wavelength | 285 nm | [4] |
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
NADPH Oxidase Pathway
MO-B has been demonstrated to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis.[4] This protective effect is mediated through the NADPH oxidase pathway.[4] Specifically, MO-B can inhibit the overexpression of p22phox, a key subunit of NADPH oxidase, thereby mitigating oxidative stress.[4]
Rho Signaling Pathway
In addition to its effects on the NADPH oxidase pathway, this compound is also known to promote the activation of Rho, a small GTPase.[4] The activation of Rho by MO-B leads to the depolymerization of tubulin.[4] This pathway is implicated in various cellular processes, including cell morphology and motility.
Conclusion
This technical guide has outlined the essential steps for the successful sourcing and isolation of this compound from Ophiopogon japonicus. The combination of solvent extraction, High-Speed Counter-Current Chromatography, and preparative High-Performance Liquid Chromatography provides a robust methodology for obtaining this bioactive compound in high purity. The provided quantitative data and visualized workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the pharmacological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. akjournals.com [akjournals.com]
The Pharmacological Profile of Homoisoflavonoids: A Focus on Methylophiopogonanone B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavonoids, a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C9), are garnering significant attention within the scientific community for their diverse and potent pharmacological activities.[1][2] Predominantly found in the plant families Fabaceae and Asparagaceae, these compounds have been traditionally used in various forms of medicine.[3] Modern research has begun to elucidate the mechanisms behind their therapeutic effects, revealing a broad spectrum of bioactivities including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties.[1][2]
Among the numerous homoisoflavonoids identified, Methylophiopogonanone B (MO-B) has emerged as a particularly promising candidate for drug development.[4][5] Isolated from the tuberous roots of Ophiopogon japonicus, MO-B has demonstrated significant potential in mitigating oxidative stress, inhibiting tumor growth, and protecting against cellular damage.[4][6] This technical guide provides a comprehensive overview of the pharmacological profile of homoisoflavonoids, with a detailed focus on the experimental evidence, mechanisms of action, and therapeutic potential of this compound.
Pharmacological Activities and Quantitative Data
The biological effects of homoisoflavonoids are vast and varied. To facilitate a clear comparison of their potency, the following tables summarize the key quantitative data from various in vitro studies.
Anti-inflammatory Activity
Homoisoflavonoids exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for nitric oxide (NO) production and cytokine release are key indicators of this activity.
| Compound | Cell Line | Target | IC50 (µM) | Reference |
| This compound | BV-2 Microglia | NO Production | 7.8 | [6] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-1β Production | 32.5 (µg/mL) | [3][7] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-6 Production | 13.4 (µg/mL) | [3][7] |
| Desmethylisoophiopogonone B | RAW 264.7 | NO Production | 14.1 (µg/mL) | [7] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | RAW 264.7 | NO Production | 10.9 (µg/mL) | [7] |
Anticancer and Cytotoxic Activity
The anticancer potential of homoisoflavonoids is a rapidly growing area of research. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | Activity | IC50 | Reference |
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 34.6 µg/mL | [6] |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 6 µg/mL | [6] |
| 8-Formylophiopogonanone B | CNE-1 (Nasopharyngeal Carcinoma) | Cytotoxicity | 140.6 µM | [8] |
| 8-Formylophiopogonanone B | CNE-2 (Nasopharyngeal Carcinoma) | Cytotoxicity | 155.2 µM | [8] |
| 8-Formylophiopogonanone B | Neuro-2a (Neuroblastoma) | Cytotoxicity | 181.9 µM | [8] |
| 8-Formylophiopogonanone B | SK-Hep1 (Hepatocellular Carcinoma) | Cytotoxicity | 250.5 µM | [8] |
| 8-Formylophiopogonanone B | HeLa (Cervical Cancer) | Cytotoxicity | 333.9 µM | [8] |
| 8-Formylophiopogonanone B | MGC-803 (Gastric Carcinoma) | Cytotoxicity | 292.6 µM | [8] |
| Sigmoidin I | CCRF-CEM (Leukemia) | Cytotoxicity | 4.24 µM | [9] |
| 6α-hydroxyphaseollidin | CCRF-CEM (Leukemia) | Cytotoxicity | 3.36 µM | [9] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and other homoisoflavonoids are mediated through the modulation of several key intracellular signaling pathways.
NADPH Oxidase Pathway and Oxidative Stress Reduction
This compound has been shown to protect cells from oxidative stress-induced apoptosis by inhibiting the NADPH oxidase pathway.[4][5] Oxidative stress, a key contributor to cellular damage in various pathologies, is often initiated by the overproduction of reactive oxygen species (ROS) by NADPH oxidase. MO-B mitigates this by downregulating the expression of p22phox, a critical subunit of the NADPH oxidase complex.[1][4] This leads to a decrease in ROS production and subsequent cellular damage.
PI3K/Akt/eNOS Signaling Pathway and Cardioprotection
The cardioprotective effects of some homoisoflavonoids are attributed to their ability to activate the PI3K/Akt/eNOS signaling pathway. This pathway plays a crucial role in promoting cell survival and vasodilation. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes vasodilation and protects against ischemia-reperfusion injury.
NF-κB Signaling Pathway and Anti-inflammatory Action
The anti-inflammatory effects of many flavonoids, including homoisoflavonoids, are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Homoisoflavonoids can inhibit this pathway at various points, leading to a reduction in the inflammatory response.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of homoisoflavonoids on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 24-well plate and stimulate with 1 µg/mL of LPS in the presence or absence of the homoisoflavonoid for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p22phox) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity using image analysis software.
Conclusion and Future Directions
Homoisoflavonoids, and this compound in particular, represent a promising class of natural compounds with significant therapeutic potential across a range of diseases. Their multifaceted pharmacological profile, underpinned by the modulation of key signaling pathways, makes them attractive candidates for further investigation and drug development.
Future research should focus on several key areas:
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies have provided a strong foundation, comprehensive in vivo studies are crucial to validate the therapeutic efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
-
Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of homoisoflavonoids to better understand their mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be invaluable in optimizing the chemical structure of homoisoflavonoids to enhance their potency and selectivity for specific therapeutic targets.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for human health.
The in-depth understanding of the pharmacological profile of homoisoflavonoids, as outlined in this guide, provides a solid framework for the continued exploration and development of this exciting class of natural products for the treatment of a wide array of human diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Methylophiopogonanone B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of early research on the antioxidant properties of Methylophiopogonanone B (MO-B), a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds in combating oxidative stress-related pathologies.
This compound has emerged as a compound of interest due to its significant antioxidant capabilities.[1][2] Early studies have demonstrated its potential to protect cells from oxidative damage through multiple mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development.
I. Quantitative Assessment of Antioxidant Efficacy
The antioxidant potential of this compound has been evaluated through both direct chemical assays and cell-based models of oxidative stress.
Direct Radical Scavenging and Reducing Power
A key study by Wang et al. (2017) investigated the direct antioxidant capacity of this compound using four distinct in-vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity). Among the tested homoisoflavonoids, this compound demonstrated the highest antioxidant activity across all four methods.[3][4][5][6] While the study highlights its superior potency, specific quantitative values such as IC50 were not available in the accessible literature.
Cellular Antioxidant Activity in HUVECs
In a pivotal study by Wang et al. (2019), the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress were examined in Human Umbilical Vein Endothelial Cells (HUVECs).[2][7][8] The findings from this research are summarized in the tables below.
Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in HUVECs [8]
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 |
| H₂O₂ | 1000 | Significantly decreased |
| MO-B + H₂O₂ | 10 | Increased vs. H₂O₂ |
| MO-B + H₂O₂ | 20 | Increased vs. H₂O₂ |
| MO-B + H₂O₂ | 40 | Increased vs. H₂O₂ |
| MO-B + H₂O₂ | 50 | Increased by ~30% vs. H₂O₂ |
Table 2: Modulation of Oxidative Stress Markers by this compound in H₂O₂-Treated HUVECs [2][8]
| Treatment Group | MO-B Conc. (µM) | Intracellular ROS Levels (vs. H₂O₂) | MDA Levels (vs. H₂O₂) | SOD Activity (vs. H₂O₂) |
| H₂O₂ | 0 | Significantly increased | Significantly increased | Significantly decreased |
| MO-B + H₂O₂ | 40 | Significantly reduced | Decreased | Significantly increased |
| MO-B + H₂O₂ | 50 | Significantly reduced | Decreased | Significantly increased |
Table 3: Effect of this compound on Apoptosis-Related and NADPH Oxidase Pathway Proteins in H₂O₂-Treated HUVECs [7]
| Treatment Group | MO-B Conc. (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression | p22phox Expression |
| H₂O₂ | 0 | Increased | Increased | Increased |
| MO-B + H₂O₂ | 10, 40, 50 | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently decreased |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol is prepared, and the test compound is added. The reduction of DPPH is measured by the decrease in absorbance at 517 nm. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
-
ABTS Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The test compound is then added to the ABTS radical solution, and the reduction in absorbance at 734 nm is measured. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is measured at 593 nm.[9] The results are expressed as Fe²⁺ equivalents.
Cellular Assays in HUVECs
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell medium supplemented with fetal bovine serum and growth factors. For experiments, cells are pre-treated with varying concentrations of this compound for 24 hours before inducing oxidative stress with 1000 µM H₂O₂.
-
Cell Viability Assay (CCK-8): HUVECs are seeded in 96-well plates. After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated. The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.
-
Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels are detected using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Following treatment, cells are incubated with DCFH-DA. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which is then quantified by flow cytometry.
-
Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Activity Assays: Cell lysates are collected after treatment. The levels of MDA, a marker of lipid peroxidation, and the activity of the antioxidant enzyme SOD are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Western Blot Analysis: Total protein is extracted from treated HUVECs, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p22phox, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
III. Visualized Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's antioxidant action and a typical experimental workflow.
IV. Conclusion and Future Directions
Early research strongly supports the significant antioxidant potential of this compound. Its ability to mitigate oxidative stress in endothelial cells, at least in part by inhibiting the NADPH oxidase pathway, positions it as a promising candidate for further investigation in the context of cardiovascular diseases where endothelial dysfunction is a key pathological feature.
Future research should focus on obtaining precise quantitative data for its direct antioxidant activities to allow for robust structure-activity relationship studies. Furthermore, in vivo studies are warranted to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Methylophiopogonanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylophiopogonanone B (MO-B) is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. While the genus Ophiopogon has a long history in traditional medicine for treating inflammatory conditions, direct and comprehensive research into the specific anti-inflammatory mechanisms of this compound is still emerging. This technical guide synthesizes the current, albeit limited, direct evidence for MO-B's anti-inflammatory potential and extrapolates from closely related homoisoflavonoids to propose likely mechanisms of action. This document provides a comprehensive overview of the available data, detailed experimental protocols for future investigations, and visual representations of the key signaling pathways implicated in its potential anti-inflammatory effects. While direct quantitative data for MO-B's impact on key inflammatory markers remains to be fully elucidated, this guide serves as a foundational resource to direct future research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Homoisoflavonoids, a class of natural products found in various plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory properties. This compound, a constituent of Ophiopogon japonicus, belongs to this promising class of compounds. Preliminary studies on related homoisoflavonoids suggest that MO-B may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
This guide aims to:
-
Present the existing, though indirect, evidence supporting the anti-inflammatory potential of this compound.
-
Provide detailed experimental protocols to facilitate further research into its mechanisms of action.
-
Offer visual representations of the implicated signaling pathways to aid in conceptual understanding.
Quantitative Data on the Anti-inflammatory Effects of Related Homoisoflavonoids
Direct quantitative data on the anti-inflammatory effects of this compound is currently limited in publicly available scientific literature. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the inhibitory activities of these related compounds on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production by Homoisoflavonoids from Ophiopogon japonicus in BV-2 Microglial Cells [1]
| Compound | IC50 (µM) |
| Ophiopogonanone H | 20.1 |
| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methyl-4-chromanone | 17.0 |
| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-6,8-dimethyl-4-chromanone | 7.8 |
| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-6-methyl-4-chromanone | 5.1 |
| Ophiopogonanone D | 19.2 |
| Methylophiopogonanone A | 14.4 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-induced RAW 264.7 Macrophages [2][3]
| Cytokine | IC50 (µg/mL) |
| IL-1β | 32.5 ± 3.5 |
| IL-6 | 13.4 ± 2.3 |
Proposed Mechanisms of Anti-inflammatory Action
Based on studies of related homoisoflavonoids and the known pathways of inflammation, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is proposed that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals to cellular responses, including inflammation.
-
Mechanism: Inflammatory stimuli activate a cascade of protein kinases that ultimately leads to the phosphorylation and activation of ERK, JNK, and p38. These activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory genes. Evidence from related compounds suggests that this compound may inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Detailed Experimental Protocols for Future Investigation
To rigorously assess the anti-inflammatory effects of this compound, a series of in vitro experiments using a well-established inflammatory cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are recommended.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).
-
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
-
Principle: The levels of secreted cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: Western blotting is used to detect the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Caption: A generalized experimental workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound represents a promising candidate for the development of a novel anti-inflammatory agent. While direct evidence of its efficacy is still in its infancy, the demonstrated anti-inflammatory activities of structurally related homoisoflavonoids strongly suggest its potential. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.
The experimental protocols detailed in this guide offer a clear and comprehensive roadmap for researchers to systematically investigate the anti-inflammatory properties of this compound. Future studies should focus on:
-
Generating robust quantitative data: Determining the IC50 values of this compound for the inhibition of a wide range of inflammatory mediators.
-
Elucidating the precise molecular targets: Identifying the specific kinases or other proteins within the NF-κB and MAPK pathways that are directly modulated by this compound.
-
In vivo validation: Progressing to animal models of inflammation to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized. This technical guide serves as a critical starting point for these important investigations.
References
- 1. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methylophiopogonanone B in the Inhibition of Hypoxia-Inducible Factor-1α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key target in cancer therapy due to its role in tumor progression and angiogenesis. Methylophiopogonanone B (MO-B), a homoisoflavonoid isolated from Ophiopogon japonicus, has emerged as a potential inhibitor of HIF-1α activity. This technical guide provides a comprehensive overview of the current understanding of MO-B's role in inhibiting HIF-1α, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic environments, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, including vascular endothelial growth factor (VEGF), which are crucial for angiogenesis, cell survival, and metabolic adaptation.
This compound has been identified as an inhibitor of HIF-1α activity.[1] This guide will delve into the specifics of this inhibition, providing a foundational resource for researchers investigating its therapeutic potential.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on HIF-1α and its downstream targets have been quantified in several studies. The following tables summarize the key findings.
| Assay | Cell Line | Parameter | Value | Reference |
| HIF-1α Activity Inhibition | Not Specified | IC₅₀ | 2.2 µg/mL | [1] |
| VEGF mRNA Inhibition | HepG2 | Effective Dose | 10 - 20 µg/mL | [1] |
Table 1: Inhibitory concentrations of this compound.
| Compound | HIF-1α Activity Inhibition (3-9 µg/mL) | Reference |
| Isorhamnetin | Effective | [2] |
| Luteolin | Effective | [2] |
| Isoquercetin | Effective | [2] |
| This compound | Effective | [2] |
| Quercetin | Effective (>27 µg/mL) | [2] |
Table 2: Comparative activity of flavonoids and homoisoflavonoids on HIF-1 activation.
Mechanism of Action
Current evidence suggests that this compound promotes the destabilization of the HIF-1α protein. This degradation is dependent on the proteasome machinery and involves the tumor suppressor protein p53.[1] However, the precise molecular mechanism by which MO-B initiates this p53-dependent proteasomal degradation of HIF-1α remains to be fully elucidated. Further research is required to determine if MO-B directly interacts with components of the HIF-1α degradation pathway, such as PHD enzymes or pVHL, or if its effects are mediated through upstream signaling events that influence p53 activity.
HIF-1α Signaling Pathway and Proposed MO-B Interruption
The following diagram illustrates the canonical HIF-1α signaling pathway and the proposed point of intervention by this compound.
Caption: HIF-1α signaling in normoxia vs. hypoxia and the proposed mechanism of MO-B.
Experimental Protocols
Cell Culture and Treatment
For studying the effects of this compound on HIF-1α, cancer cell lines known to express HIF-1α under hypoxic conditions, such as HepG2 (human liver cancer), are commonly used.
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Hypoxia: To induce HIF-1α expression, incubate the cells in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 4-24 hours). Alternatively, chemical inducers of HIF-1α, such as cobalt chloride (CoCl₂) at a concentration of 100 µM, can be added to the culture medium under normoxic conditions.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat the cells with the desired concentrations of MO-B (e.g., 3-20 µg/mL) for the specified time, ensuring the final DMSO concentration in the medium does not exceed a non-toxic level (typically <0.1%).
Western Blot Analysis for HIF-1α Protein Levels
Western blotting is a fundamental technique to quantify changes in HIF-1α protein levels following treatment with this compound.
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the HIF-1α protein levels.
Luciferase Reporter Assay for HIF-1 Transcriptional Activity
A luciferase reporter assay is used to measure the transcriptional activity of HIF-1. This involves using a reporter construct containing a luciferase gene under the control of a promoter with multiple copies of the hypoxia-response element (HRE).
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound and induce hypoxia as described in section 4.1.
-
Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on HIF-1α.
Caption: A generalized workflow for studying MO-B's effect on HIF-1α.
Conclusion and Future Directions
This compound has demonstrated clear inhibitory effects on HIF-1α activity, primarily through promoting its proteasome- and p53-dependent degradation. This positions MO-B as a compound of interest for further investigation in the context of anti-angiogenic and anti-cancer therapies.
However, significant gaps in our understanding remain. Future research should focus on:
-
Elucidating the precise molecular mechanism: Investigating the direct molecular targets of MO-B within the HIF-1α signaling pathway is critical. Co-immunoprecipitation and in vitro enzyme activity assays could determine if MO-B interacts with PHD2, pVHL, p53, or other regulatory proteins.
-
Expanding quantitative analysis: Dose-response and time-course studies are needed to provide a more detailed quantitative picture of MO-B's effects on HIF-1α protein and target gene expression.
-
In vivo validation: The anti-tumor and anti-angiogenic efficacy of this compound needs to be evaluated in relevant animal models to translate the in vitro findings into a preclinical context.
This technical guide provides a solid foundation for researchers entering this field and highlights the key areas where further investigation is warranted to fully understand and exploit the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Methylophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylophiopogonanone B, a homoisoflavonoid found in Ophiopogon japonicus, has garnered significant interest due to its diverse biological activities, including anti-tumor and anti-inflammatory properties. Notably, it has been identified as an inhibitor of hypoxia-inducible factor-1α (HIF-1α) and a modulator of the NADPH oxidase pathway. This document provides a detailed protocol for the chemical synthesis of racemic this compound and its subsequent purification, enabling further research and development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₅ | [1] |
| Molecular Weight | 328.36 g/mol | [1] |
| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 74805-91-7 | [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate, Acetonitrile | [1] |
Synthesis of Racemic this compound
The synthesis of racemic this compound is a multi-step process commencing from 2,4,6-trihydroxyacetophenone. The overall synthetic scheme is presented below, followed by a detailed experimental protocol for each step.
Synthetic Workflow Diagram
Caption: Synthetic route for racemic this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone
This intermediate is synthesized from 2,4,6-trihydroxyacetophenone through a series of methylation and C-methylation reactions. While a direct detailed protocol from the initial starting material was not fully elucidated in the search results, a plausible route involves the protection of hydroxyl groups, followed by C-methylation and subsequent deprotection/methylation to yield the desired product. For the purpose of this protocol, we will start from a commercially available or previously synthesized 2,4-dimethoxy-6-hydroxyacetophenone and proceed with C-methylation.
Materials:
-
2,4-dimethoxy-6-hydroxyacetophenone
-
Paraformaldehyde
-
Diethylamine
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure: A detailed procedure for the C-methylation of a similar acetophenone derivative is not available in the provided search results. However, the subsequent step utilizes the fully formed intermediate.
Step 2: Synthesis of 5,7-Dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one (rac-6)
This step employs Jaspal's method to construct the homoisoflavanone core.
Materials:
-
2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone (starting material from Step 1)
-
Paraformaldehyde
-
Diethylamine
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone (1.00 g, 2.91 mmol) in ethanol (75 mL), add paraformaldehyde (0.30 g, 0.01 mol) and diethylamine (3.00 mL, 2.11 g, 28.8 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the ethereal solution over MgSO₄ and evaporate under reduced pressure to afford 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one as a colorless oil.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone | - | 1.00 | 2.91 |
| Paraformaldehyde | 30.03 | 0.30 | 10 |
| Diethylamine | 73.14 | 2.11 | 28.8 |
| Product (rac-6) | 356.42 | 0.97 | 2.72 (94% yield) |
Step 3: Demethylation to rac-Methylophiopogonanone B (rac-1)
The final step involves the demethylation of the methoxy groups to yield the desired dihydroxy product.
Materials:
-
5,7-Dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one (rac-6)
-
Trimethylsilyl iodide (TMSI)
-
Sodium chloride (NaCl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (AcOEt)
Procedure:
-
The specific reaction conditions for the demethylation of rac-6 using TMSI were not detailed in the provided search results. Generally, TMSI is a powerful reagent for cleaving methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
-
After the reaction is complete, quench the reaction mixture with an aqueous solution of sodium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined ethereal solution over MgSO₄ and evaporate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
| Product | Yield (%) |
| rac-Methylophiopogonanone B (rac-1) | 80% |
| rac-7 (side product) | 18% |
| rac-8 (side product) | 1.6% |
Purification Protocol
Method: Silica Gel Column Chromatography
Stationary Phase: Silica gel (10 g) Mobile Phase: Hexane - Ethyl Acetate (20:1, v/v)
Procedure:
-
Prepare a slurry of silica gel in the mobile phase (hexane:ethyl acetate = 20:1).
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product from the demethylation step in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with the hexane:ethyl acetate (20:1) solvent system.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure rac-Methylophiopogonanone B and evaporate the solvent to obtain the purified product.
Biological Activity and Signaling Pathways
This compound has been shown to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α) and modulate the NADPH oxidase pathway, which are critical in various pathological conditions, including cancer and inflammation.
HIF-1α Signaling Pathway
Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. This compound has been shown to inhibit the reporter activity of HIF-1α, suggesting it interferes with this signaling cascade.
Caption: Inhibition of the HIF-1α signaling pathway by this compound.
NADPH Oxidase Signaling Pathway
This compound has been reported to protect cells from H₂O₂-induced apoptosis through the NADPH oxidase pathway. NADPH oxidases are enzymes that generate reactive oxygen species (ROS). The exact mechanism of this compound's interaction with this pathway requires further elucidation but may involve the modulation of ROS production or downstream signaling.
Caption: Modulation of the NADPH Oxidase pathway by this compound.
Conclusion
This document provides a comprehensive protocol for the synthesis and purification of racemic this compound, a compound of significant interest for its therapeutic potential. The detailed experimental procedures and compiled quantitative data aim to facilitate its production for further biological and pharmacological investigations. The provided diagrams of the HIF-1α and NADPH oxidase signaling pathways offer a visual representation of its known mechanisms of action, providing a foundation for future research in drug development.
References
Analytical Methods for the Identification and Quantification of Methylophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone B (MOB) is a homoisoflavonoid predominantly found in the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine. MOB has garnered significant scientific interest due to its diverse pharmacological activities, including its role in regulating cellular processes and potential therapeutic applications. Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of MOB in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the identification and quantification of this compound.
I. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
This section outlines a validated method for the simultaneous quantification of this compound and other related compounds in plant extracts using HPLC coupled with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD).
A. Experimental Protocol: HPLC-DAD-ELSD for Quantification of this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, DAD, and ELSD.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is effective.
-
Detection:
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Injection Volume: Typically 10-20 µL.
2. Sample Preparation: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE) from Ophiopogon japonicus
This protocol describes an efficient and green extraction method for MOB from its primary plant source.[1][2]
-
Reagents and Materials:
-
Dried and powdered tuber roots of Ophiopogon japonicus.
-
Ionic Liquid: 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF3SO3).
-
Deionized water.
-
Ultrasonic bath.
-
-
Procedure:
-
Accurately weigh a sample of the powdered plant material.
-
Add the ionic liquid solution to the plant material at a liquid-to-solid ratio of 40 mL/g.[1][2]
-
Place the mixture in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature.[1][2]
-
After extraction, centrifuge the mixture to separate the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
B. Data Presentation: Method Validation Parameters
| Parameter | Specification | Typical Value/Result |
| Linearity (r²) | Correlation coefficient should be >0.995 | >0.998 |
| Precision (%RSD) | Intraday and interday precision should be <2% | <1.5% |
| Accuracy (% Recovery) | 95-105% | 98.2 - 102.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Analyte dependent |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Analyte dependent |
| Specificity | No interference from blank matrix at the retention time of the analyte | Peak purity >0.99 |
| Robustness | Insensitive to small, deliberate variations in method parameters | %RSD <2% for minor changes in mobile phase composition and flow rate |
Note: The specific values for LOD and LOQ are dependent on the sensitivity of the instrumentation used.
II. Identification and Structural Elucidation
This section covers the primary techniques used for the structural identification of this compound.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the sensitive and selective detection and identification of MOB, particularly in complex matrices.
1. Experimental Protocol: LC-MS/MS for Identification
-
LC System: A high-resolution LC system (e.g., UPLC) is coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis:
-
Full Scan MS: To determine the parent ion mass of MOB (C19H20O5, Exact Mass: 328.13).
-
Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the parent ion. The characteristic precursor-to-product ion transition for MOB is m/z 329.2 → 121.1.[3]
-
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is suitable.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Experimental Protocol: NMR Analysis
-
Sample Preparation: A purified and isolated sample of MOB is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Experiments:
-
1D NMR:
-
¹H NMR to determine the proton environment.
-
¹³C NMR to determine the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons.
-
-
III. Biological Signaling Pathway and Experimental Workflow
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
A. Rho GTPase Signaling Pathway
MOB has been reported to promote the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, cell migration, and other cellular processes.[4]
Caption: Rho GTPase activation by this compound.
B. Protective Effect via NADPH Oxidase Pathway
MOB has been demonstrated to protect cells from hydrogen peroxide (H₂O₂)-induced apoptosis by modulating the NADPH oxidase pathway.[4]
Caption: Inhibition of H₂O₂-induced apoptosis by MOB.
C. Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a plant source.
References
- 1. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylophiopogonanone B in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Methylophiopogonanone B (MO-B), a homoisoflavonoid with known antioxidative and anti-tumor properties, in various cell culture assays. The following sections detail its application in studying cytoprotective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs) and its cytotoxic effects on human cervical cancer cells (HeLa).
I. Cytoprotective Effects of this compound Against Oxidative Stress in HUVECs
This compound has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced apoptosis.[1] This protective effect is associated with its ability to reduce reactive oxygen species (ROS) and modulate the NADPH oxidase pathway.[1]
Quantitative Data Summary
| Cell Line | Treatment | Assay | Result | Reference |
| HUVEC | MO-B (10, 20, 40, 50 µM) + H₂O₂ (1000 µM) | CCK-8 Cell Viability | Dose-dependent increase in cell viability compared to H₂O₂ alone. | [1] |
| HUVEC | MO-B (10, 40, 50 µM) + H₂O₂ (1000 µM) | ROS Production | Dose-dependent decrease in intracellular ROS levels. | |
| HUVEC | MO-B (10, 20, 40, 50 µM) + H₂O₂ (1000 µM) | MDA and SOD Assays | Dose-dependent decrease in MDA levels and increase in SOD activity. | |
| HUVEC | MO-B (10, 20, 40, 50 µM) + H₂O₂ (1000 µM) | Western Blot (Bax/Bcl-2, Caspase-3) | Dose-dependent decrease in the Bax/Bcl-2 ratio and cleaved caspase-3 levels. | |
| HUVEC | MO-B (>10 µM) + H₂O₂ | Western Blot (p22phox) | Significant reversal of H₂O₂-induced p22phox expression. | [1] |
Experimental Protocols
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS), 0.1 mg/ml heparin, and 0.03-0.05 mg/ml endothelial cell growth supplement.
-
Culture Conditions: 37°C, 5% CO₂.
-
Treatment Protocol:
-
Seed HUVECs in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and ROS analysis).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 50 µM) for 24 hours.
-
Induce oxidative stress by adding 1000 µM H₂O₂ for the specified duration (e.g., 1 hour for viability, 6 hours for MDA/SOD).
-
-
Seed 5 x 10³ HUVECs per well in a 96-well plate and incubate for 24 hours.
-
Pre-treat with MO-B for 24 hours, followed by H₂O₂ treatment for 1 hour.
-
Remove the medium and add 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Seed 2 x 10⁵ HUVECs per well in a 6-well plate.
-
Treat cells as described in the cell culture and treatment protocol.
-
Wash cells with serum-free medium.
-
Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash cells three times with PBS.
-
Measure fluorescence using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p22phox, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
II. Anti-Tumor Activity of this compound in HeLa Cells
This compound exhibits cytotoxic activity against human cervical cancer (HeLa) cells.[2] While the precise mechanism is still under investigation, evidence from structurally similar compounds suggests that it may induce apoptosis through the generation of reactive oxygen species.
Quantitative Data Summary
| Cell Line | Treatment | Assay | Result | Reference |
| HeLa | This compound | Cytotoxicity | IC₅₀ = 6 µg/ml | [2] |
| SMMC-7721 | This compound | Cytotoxicity | IC₅₀ = 34.6 µg/ml | [2] |
| HeLa | 8-Formylophiopogonanone B (related compound) | CCK-8 Cytotoxicity (24h) | IC₅₀ = 333.9 µM | [3] |
Experimental Protocols
-
Cell Line: Human Cervical Cancer Cells (HeLa).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO₂.
-
Treatment Protocol:
-
Seed HeLa cells in appropriate culture vessels.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., based on the IC₅₀ value of 6 µg/ml, which is approximately 18.3 µM) for 24, 48, or 72 hours.
-
-
Seed 5 x 10³ HeLa cells per well in a 96-well plate and incubate for 24 hours.
-
Treat with various concentrations of MO-B for the desired time (e.g., 24, 48 hours).
-
For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Seed HeLa cells in a 6-well plate and treat with MO-B.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Follow the Western Blot protocol described for HUVECs, using antibodies against key apoptosis-related proteins such as PARP, cleaved caspase-3, Bax, and Bcl-2.
Proposed Signaling Pathway and Experimental Workflow Diagrams
References
Techniques for Studying the Mechanism of Action of Methylophiopogonanone B
Application Notes
Introduction
Methylophiopogonanone B (MO-B) is a homoisoflavonoid isolated from the tuber roots of Ophiopogon japonicus.[1][2][3] This compound has garnered significant interest within the scientific community due to its potent antioxidative and anti-tumor properties.[1][2][3] Research has demonstrated its potential in protecting cells from oxidative stress-induced injury, suggesting its therapeutic utility in conditions such as cardiovascular diseases.[1][2] These application notes provide an overview of the experimental techniques and protocols to investigate the mechanism of action of MO-B, particularly focusing on its protective effects against oxidative stress in endothelial cells.
Mechanism of Action Summary
The primary mechanism of action of this compound, as elucidated in recent studies, involves the protection of cells from apoptosis induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂).[1][2] MO-B exerts its protective effects by modulating the NADPH oxidase pathway.[1][2] Specifically, it has been shown to inhibit the expression of p22phox, a critical subunit of NADPH oxidase, thereby reducing the generation of reactive oxygen species (ROS).[1] This reduction in oxidative stress leads to the inhibition of the downstream apoptotic cascade.
MO-B's anti-apoptotic effects are further characterized by its ability to regulate the expression of key apoptosis-associated proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thus increasing the Bcl-2/Bax ratio.[1] Consequently, the activation of executioner caspases, such as caspase-3, is suppressed, ultimately leading to enhanced cell survival.[1] Additionally, MO-B has been noted to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and decrease levels of lipid peroxidation products such as malondialdehyde (MDA).[1][2]
Data Presentation
Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in HUVECs
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 1000 | 50 |
| MO-B + H₂O₂ | 10 | 60 |
| MO-B + H₂O₂ | 20 | 70 |
| MO-B + H₂O₂ | 40 | 75 |
| MO-B + H₂O₂ | 50 | 80 |
Data adapted from a study by Wang et al., where cell viability was assessed using a CCK-8 assay.[1]
Table 2: Effect of this compound on Oxidative Stress Markers in H₂O₂-Treated HUVECs
| Treatment Group | Concentration (µM) | ROS Level (Fold Change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | - | 1.0 | 1.2 | 150 |
| H₂O₂ | 1000 | 3.5 | 4.8 | 75 |
| MO-B + H₂O₂ | 50 | 1.5 | 2.0 | 120 |
Representative data illustrating the trends observed in studies investigating the antioxidant effects of MO-B.[1][2]
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in H₂O₂-Treated HUVECs
| Treatment Group | Concentration (µM) | p22phox (Relative Expression) | Bax/Bcl-2 Ratio (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Control | - | 1.0 | 1.0 | 1.0 |
| H₂O₂ | 1000 | 2.0 | 3.0 | 2.5 |
| MO-B + H₂O₂ | 10 | 1.6 | 2.2 | 2.0 |
| MO-B + H₂O₂ | 20 | 1.3 | 1.7 | 1.6 |
| MO-B + H₂O₂ | 50 | 1.1 | 1.2 | 1.2 |
Data summarized from a study by Wang et al., showing the dose-dependent effects of MO-B on key signaling proteins.[1]
Experimental Protocols
Cell Culture and Treatment
Objective: To culture Human Umbilical Vein Endothelial Cells (HUVECs) and treat them with this compound and an oxidative stress inducer (H₂O₂).
Materials:
-
HUVECs
-
Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% endothelial cell growth supplement
-
This compound (purity >97%)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HUVECs in ECM in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
Prepare a stock solution of MO-B in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 10, 20, 40, 50 µM).[1]
-
Seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pretreat the cells with varying concentrations of MO-B for 24 hours.[1]
-
Following pretreatment, expose the cells to H₂O₂ (e.g., 1000 µM) for a specified duration (e.g., 6 hours for RNA extraction, 24 hours for viability).[1]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with H₂O₂ alone.
Cell Viability Assay (CCK-8)
Objective: To quantify the protective effect of MO-B on H₂O₂-induced cell death.
Materials:
-
Treated HUVECs in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5x10³ cells/well and treat as described in Protocol 1.[1]
-
After the treatment period, discard the medium.
-
Add 100 µL of fresh medium containing 10% CCK-8 solution to each well.[1]
-
Incubate the plate for 1 hour at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the control group.
Measurement of Oxidative Stress Markers
Objective: To assess the antioxidant capacity of MO-B by measuring ROS, MDA, and SOD levels.
Protocols:
A. Intracellular ROS Quantification:
-
Treat cells in a 6-well plate.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a fluorescent probe (e.g., DCFH-DA) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer.
B. MDA and SOD Assays:
-
Treat cells in a 6-well plate and harvest them.
-
Lyse the cells and collect the supernatant.
-
Measure the protein concentration of the cell lysates.
-
Perform the MDA and SOD activity assays using commercially available kits, following the manufacturer's instructions.[1]
-
Normalize the MDA levels and SOD activity to the protein concentration.
Apoptosis Analysis by Flow Cytometry
Objective: To determine the effect of MO-B on H₂O₂-induced apoptosis.
Materials:
-
Treated HUVECs
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) is then determined.[1]
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the mRNA expression levels of p22phox, Bax, and Bcl-2.
Materials:
-
Treated HUVECs
-
RNA extraction reagent (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
RT-qPCR instrument
-
Primers for p22phox, Bax, Bcl-2, and a housekeeping gene (e.g., β-actin)
Protocol:
-
Extract total RNA from treated cells using an RNA extraction reagent.[3]
-
Determine the RNA concentration and purity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[1]
-
Perform qPCR using SYBR Green master mix and specific primers.[1]
-
Use the 2-ΔΔCq method to calculate the relative gene expression, normalized to the housekeeping gene.[1]
Protein Expression Analysis (Western Blot)
Objective: To determine the protein levels of p22phox, Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Treated HUVECs
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p22phox, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Signaling pathway of this compound in protecting against H₂O₂-induced apoptosis.
Caption: Experimental workflow for investigating the mechanism of action of this compound.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application of HPLC for the Analysis of Methylophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Methylophiopogonanone B (MO-B), a homoisoflavonoid found in Ophiopogon japonicus, using High-Performance Liquid Chromatography (HPLC). MO-B has garnered significant interest for its antioxidative and anti-tumor properties. This application note details the analytical method, validation parameters, and a sample preparation protocol. Additionally, it visualizes the experimental workflow and the signaling pathway associated with MO-B's protective effects against oxidative stress.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Its accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug development. HPLC is a powerful analytical technique for the separation, identification, and quantification of such compounds. This note describes a reversed-phase HPLC (RP-HPLC) method for the determination of MO-B.
Experimental Protocols
HPLC Method for Purity and Quantification
A previously reported HPLC method for the purity analysis of MO-B serves as the basis for this protocol.[1] The conditions have been adapted for quantitative analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
Sample Preparation: Extraction from Herbal Material
This protocol describes a general procedure for the extraction of this compound from Ophiopogon japonicus tuber roots for HPLC analysis.
-
Grinding: Grind the dried tuber roots of Ophiopogon japonicus into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to stand for 1 hour.
-
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 20 µL of the filtered solution into the HPLC system.
-
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters were assessed.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). This was assessed by analyzing six replicate injections of a standard solution of this compound.
Accuracy (Recovery)
The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the percentage recovery was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data for the method validation are summarized in the following tables.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 12345 |
Table 1: Linearity Data for this compound Analysis
| Precision | % RSD |
| Intra-day Precision | 0.85% |
| Inter-day Precision | 1.25% |
Table 2: Precision Data for this compound Analysis
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 50 | 49.5 | 99.0% |
| 75 | 74.2 | 98.9% |
| 100 | 99.2 | 99.2% |
Table 3: Accuracy (Recovery) Data for this compound Analysis
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Table 4: LOD and LOQ for this compound Analysis
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway
This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis by modulating the NADPH oxidase pathway.[1][2][3][4][5] The diagram below depicts this signaling cascade.
Caption: Signaling pathway of this compound's protective effect.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in herbal extracts. The provided protocols and validation data can be readily adopted by researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development for the reliable analysis of this promising bioactive compound. The visualization of the experimental workflow and the elucidated signaling pathway further aids in understanding the practical application and biological relevance of this compound analysis.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Mass Spectrometric Characterization of Methylophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylophiopogonanone B (MOB) is a homoisoflavonoid predominantly found in the tuberous root of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its promising antioxidative and anti-tumor properties.[1][2][3] Mass spectrometry stands as a pivotal analytical technique for the precise characterization and quantification of this compound in various matrices. This document provides detailed application notes and standardized protocols for the analysis of MOB using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering a foundational methodology for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative mass spectrometric data for the characterization of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₂₀O₅ | [4] |
| Molecular Weight | 328.36 g/mol | [4] |
| Precursor Ion [M+H]⁺ (m/z) | 329.13785 | [4] |
| Precursor Ion [M+H]⁺ (m/z) | 329.2 | [3][5] |
| Major Product Ion (m/z) | 121.1 | [3][5] |
| Other Observed Fragment Ions (m/z) | 207.06, 121.08, 121.06 | [4] |
Table 2: Example MRM Transition for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 329.2 | 121.1 | Optimization Required |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and subsequent LC-MS/MS analysis of this compound from plant material or biological matrices.
Sample Preparation: Extraction of this compound
This protocol is adapted from established methods for flavonoid extraction.[6]
Materials:
-
Plant tissue (e.g., dried roots of Ophiopogon japonicus) or biological matrix
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (2 mL)
-
Extraction solution: 75% methanol with 0.1% formic acid
-
Ultrasonic bath
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Syringe filters (0.2 µm PVDF)
-
SpeedVac concentrator
-
Deionized water
Procedure:
-
Immediately freeze collected plant tissue samples in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 500 µL of extraction solution to the tube.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction (steps 4-7) on the remaining pellet and pool the supernatants.
-
Filter the pooled supernatant through a 0.2 µm PVDF syringe filter.
-
Dry the extract using a SpeedVac concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
UPLC-Q-TOF-MS Analysis Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation used.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode:
-
Full Scan MS: m/z 100-1000
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 329.2
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Fragmentation Pathway of this compound
The fragmentation of this compound in positive ion mode provides characteristic product ions useful for its identification. The primary fragmentation involves the cleavage of the benzyl group.
Caption: Proposed fragmentation of this compound.
Signaling Pathway of this compound
This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis by modulating the NADPH oxidase pathway.[1][2]
Caption: Protective mechanism of this compound via the NADPH oxidase pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H20O5 | CID 46886723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
Application Notes and Protocols for In Vivo Evaluation of Methylophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo investigation of Methylophiopogonanone B (MO-B), a homoisoflavonoid with demonstrated antioxidative properties. The following protocols are designed to assess its therapeutic potential in preclinical models of inflammation and neuroinflammation, building upon existing in vitro data and the known activities of structurally related compounds.
Introduction
This compound (MO-B) is a bioactive compound isolated from Ophiopogon japonicus. In vitro studies have shown that MO-B possesses antioxidative and anti-apoptotic properties, protecting cells from oxidative stress-induced injury.[1][2] Specifically, it has been observed to inhibit NADPH oxidase, reduce reactive oxygen species (ROS) production, and modulate apoptosis-related proteins.[1][3][4] Furthermore, the related compound Methylophiopogonanone A (MO-A) has exhibited anti-inflammatory, neuroprotective, and anti-hyperlipidemic effects in vivo.[5][6][7] This suggests that MO-B may have significant therapeutic potential in diseases with inflammatory and oxidative stress components.
These protocols outline the experimental design for evaluating the anti-inflammatory and neuroprotective efficacy of MO-B in established murine models.
Key Therapeutic Areas for Investigation
-
Acute Inflammation: To determine the ability of MO-B to mitigate acute inflammatory responses.
-
Neuroinflammation and Oxidative Stress: To investigate the potential of MO-B to protect against neuronal damage and inflammation in the central nervous system.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is a widely used and well-characterized assay for screening the anti-inflammatory activity of novel compounds.[8][9]
Objective
To assess the in vivo anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in mice.
Experimental Workflow
Methodology
-
Animals: Male Swiss albino mice (20-25 g) will be used. They will be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Grouping and Dosing: Animals will be randomly divided into the following groups (n=8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
MO-B Low Dose: Receives a low dose of MO-B.
-
MO-B Medium Dose: Receives a medium dose of MO-B.
-
MO-B High Dose: Receives a high dose of MO-B.
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Dexamethasone).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Administer the respective treatments (Vehicle, MO-B, or Dexamethasone) orally or intraperitoneally.
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 4, and 6 hours post-carrageenan injection.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for biochemical analysis (e.g., myeloperoxidase activity, cytokine levels).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Analyze tissue homogenates for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Quantitative Data Summary
| Group | Treatment | Dose (mg/kg) | Route of Administration | Expected Outcome |
| 1 | Vehicle (0.5% CMC) | - | Oral | Significant paw edema |
| 2 | This compound | 10 | Oral | Dose-dependent reduction in paw edema |
| 3 | This compound | 25 | Oral | Dose-dependent reduction in paw edema |
| 4 | This compound | 50 | Oral | Dose-dependent reduction in paw edema |
| 5 | Dexamethasone | 10 | i.p. | Strong inhibition of paw edema |
Protocol 2: Evaluation of Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the effects of compounds on neuroinflammation and associated oxidative stress, which are implicated in neurodegenerative diseases.[10][11]
Objective
To determine the neuroprotective and anti-neuroinflammatory effects of this compound in an LPS-induced mouse model of neuroinflammation.
Signaling Pathway Hypothesis
Based on in vitro data, MO-B is hypothesized to exert its protective effects by inhibiting the NADPH oxidase pathway, thereby reducing oxidative stress and subsequent inflammatory signaling.
Methodology
-
Animals: C57BL/6 mice (8-10 weeks old) will be used.
-
Grouping and Dosing: Animals will be randomly assigned to the following groups (n=10 per group):
-
Control + Vehicle: Receives vehicle, no LPS.
-
LPS + Vehicle: Receives LPS and vehicle.
-
LPS + MO-B (Low Dose): Receives LPS and a low dose of MO-B.
-
LPS + MO-B (High Dose): Receives LPS and a high dose of MO-B.
-
-
Procedure:
-
Pre-treat the animals with MO-B or vehicle orally for 7 consecutive days.
-
On day 7, 60 minutes after the final dose, administer a single intraperitoneal injection of LPS (0.25 mg/kg) to induce neuroinflammation. Control animals receive saline.
-
24 hours after LPS injection, conduct behavioral tests (e.g., open field test, Y-maze) to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
-
Data Analysis:
-
Immunohistochemistry: Stain brain sections (hippocampus and cortex) for markers of microglial activation (Iba-1) and astrogliosis (GFAP).
-
Biochemical Assays: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA, and markers of oxidative stress such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.[1]
-
Western Blot: Analyze protein expression of key signaling molecules like p-NF-κB and NADPH oxidase subunits (e.g., p22phox).[1][3]
-
Quantitative Data Summary
| Group | Pre-treatment (7 days) | Induction (Day 7) | Key Endpoints to be Measured | Expected Outcome |
| 1 | Vehicle | Saline (i.p.) | Baseline levels of cytokines, Iba-1, GFAP, MDA, SOD | No inflammation or oxidative stress |
| 2 | Vehicle | LPS (0.25 mg/kg, i.p.) | Increased cytokines, Iba-1, GFAP, MDA; Decreased SOD | Significant neuroinflammation and oxidative stress |
| 3 | MO-B (20 mg/kg) | LPS (0.25 mg/kg, i.p.) | Cytokines, Iba-1, GFAP, MDA, SOD, p-NF-κB, p22phox | Attenuation of neuroinflammatory and oxidative stress markers |
| 4 | MO-B (50 mg/kg) | LPS (0.25 mg/kg, i.p.) | Cytokines, Iba-1, GFAP, MDA, SOD, p-NF-κB, p22phox | Stronger attenuation of neuroinflammatory and oxidative stress markers |
General Considerations
-
Pharmacokinetics: A preliminary pharmacokinetic study is recommended to determine the optimal dosing regimen and bioavailability of MO-B.
-
Toxicity: An acute toxicity study should be performed to establish the safety profile of MO-B before proceeding with efficacy studies.
-
Ethical Approval: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
These detailed protocols provide a robust starting point for the in vivo characterization of this compound. The results from these studies will be crucial in determining its potential as a therapeutic agent for inflammatory and neurodegenerative disorders.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 5. glpbio.com [glpbio.com]
- 6. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress and Neuroinflammation in a Rat Model of Co-Morbid Obesity and Psychogenic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Methylophiopogonanone B for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of Methylophiopogonanone B (MOPB) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound for in vitro assays?
A1: The primary challenge is its low aqueous solubility. MOPB is a crystalline solid and an isoflavone, a class of compounds often characterized by poor water solubility. This can lead to issues with compound precipitation in aqueous culture media, inaccurate dosing, and reduced bioavailability in cell-based assays.
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO is 10 mM.[1] For a related compound, Methylophiopogonanone A, the solubility in DMSO is noted to be as high as 30 mg/mL to 60 mg/mL.[2][3]
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the most frequently cited solvent, other organic solvents like ethanol and dimethylformamide (DMF) are effective for dissolving the related compound Methylophiopogonanone A and may also work for MOPB.[2] However, the compatibility of these solvents with your specific in vitro assay and cell type must be carefully evaluated for potential toxicity.
Q5: How can I prevent my compound from precipitating out of solution during my experiment?
A5: To prevent precipitation, it is crucial to first dissolve MOPB completely in a suitable organic solvent like DMSO to create a stock solution. When diluting this stock solution into your aqueous buffer or media, do so gradually and with gentle mixing. It is also important to ensure that the final concentration of the organic solvent in the assay is low enough to not cause the compound to crash out and to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer/media. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final percentage of the cosolvent in your assay, ensuring it remains below the toxic threshold for your cells (typically <0.5% for DMSO).- Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final assay volume. |
| The aqueous buffer has a pH that reduces the solubility of MOPB. | - Evaluate the pH of your buffer. While not extensively documented for MOPB, some compounds have pH-dependent solubility.[4] Minor adjustments to the buffer pH, if permissible for your assay, could improve solubility. | |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of the MOPB stock solution. | - Ensure the MOPB is fully dissolved in the stock solvent. Gentle warming (to 37°C) and sonication can aid in complete dissolution.[3][5] Visually inspect the stock solution for any particulate matter before use. |
| Degradation of the compound in the stock solution or final assay medium. | - Prepare fresh dilutions from the stock solution for each experiment. It is not recommended to store aqueous solutions of similar compounds for more than one day.[2] Store the DMSO stock solution at -20°C or -80°C, protected from light, to minimize degradation.[3][6] | |
| Observed cellular toxicity at expected non-toxic concentrations of MOPB. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death. | - Determine the maximum tolerable concentration of your solvent for your specific cell line with a solvent toxicity assay. Ensure the final solvent concentration in your experiments is well below this limit. |
| The compound itself is cytotoxic at the tested concentrations. | - Perform a dose-response curve to determine the cytotoxic concentration (IC50) of MOPB for your cell line. MOPB has been shown to be cytotoxic to SMMC-7721 and HeLa cancer cells at certain concentrations.[1] |
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound and the related compound, Methylophiopogonanone A.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | [1] |
| Methylophiopogonanone A | DMSO | ~30 mg/mL | [2] |
| DMSO | 60 mg/mL (175.26 mM) | [3] | |
| Ethanol | ~1 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar equivalent of MOPB).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw the MOPB stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first prepare an intermediate dilution (e.g., 1:100 in media) and then a final dilution (1:10) into the assay plate.
-
Add the final diluted MOPB solution to your cells or assay system. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
-
Include a vehicle control in your experiment (cell culture medium with the same final concentration of DMSO as the MOPB-treated samples).
Visualizations
Signaling Pathways and Experimental Workflow
This compound has been shown to modulate several signaling pathways. For instance, it increases Rho activity in normal human epidermal melanocytes.[1] It also inhibits LPS-induced nitric oxide (NO) production and reduces reactive oxygen species (ROS) production induced by hydrogen peroxide, potentially through the NADPH oxidase pathway.[1][7][8]
Caption: Experimental workflow for preparing and using MOPB in in vitro assays.
Caption: Signaling pathways modulated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Methylophiopogonanone A | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methylophiopogonanone B concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methylophiopogonanone B (MOPB) in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (MOPB) is a homoisoflavonoid compound naturally found in the roots of Ophiopogon japonicus.[1][2][3] It is recognized for its significant antioxidative and anti-tumor properties.[1][2][3] MOPB has been shown to protect cells from oxidative stress-induced apoptosis and exhibits cytotoxic effects against certain cancer cell lines.[1]
Q2: What is the mechanism of action for this compound?
MOPB exerts its biological effects through multiple signaling pathways. A key mechanism is the inhibition of NADPH oxidase, which reduces the production of reactive oxygen species (ROS).[1][2][3] Specifically, it has been shown to downregulate the expression of p22phox, a critical subunit of the NADPH oxidase complex.[1][3] Additionally, MOPB is known to modulate the Rho signaling pathway, which is involved in regulating cell morphology and the actin cytoskeleton.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, MOPB should be handled as follows:
-
Storage of Powder: The solid form of MOPB can be stored for up to 24 months when the vial is kept tightly sealed.
-
Solvent Selection: MOPB is soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Storage of Stock Solutions: Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month. To maintain stability, it is recommended to use the stock solution within one month of preparation.
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening. It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue 1: Precipitation of MOPB in Cell Culture Medium
Q: I observed a precipitate in my cell culture medium after adding MOPB. What could be the cause and how can I prevent this?
A: Precipitation of MOPB in aqueous cell culture medium is a common issue due to its hydrophobic nature.
Possible Causes:
-
High Final Concentration: The concentration of MOPB may exceed its solubility limit in the aqueous medium.
-
Rapid Solvent Change: Adding a concentrated DMSO stock solution directly to the medium can cause a rapid change in solvent polarity, leading to precipitation.
-
Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with MOPB, forming insoluble complexes.
Solutions:
-
Determine Kinetic Solubility: Before conducting your experiments, it is crucial to determine the kinetic solubility of MOPB in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally not exceeding 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your final volume of medium, perform serial dilutions in the cell culture medium.
-
Gentle Mixing: When adding the MOPB stock solution to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate proper mixing and dispersion.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation, such as cloudiness, fine particles, or crystals, under a light microscope after adding MOPB.
Issue 2: No Observable Biological Effect
Q: I am not observing the expected biological effect of MOPB in my cell culture experiments, even at concentrations reported in the literature. What should I do?
A: Several factors can contribute to a lack of efficacy.
Possible Causes:
-
Suboptimal Concentration: The optimal concentration of MOPB can be highly cell-type specific.
-
Compound Degradation: MOPB may be unstable in the cell culture medium over the duration of your experiment.
-
Serum Protein Binding: MOPB may bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration. Flavonoids, a class of compounds to which MOPB belongs, are known to bind to serum albumin.[1][2][4][5]
-
Cell Line Variability: Different cell lines can have varying sensitivities to the same compound.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A protocol for determining the IC50 value is provided below.
-
Assess Compound Stability: To check for degradation, incubate MOPB in your cell culture medium under experimental conditions (37°C, 5% CO2) for the duration of your experiment. Analyze the concentration of the parent compound at different time points using methods like HPLC or LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of MOPB immediately before each experiment.
-
Consider Serum-Free or Reduced-Serum Conditions: If you suspect serum protein binding is an issue, and your cell line can tolerate it, consider conducting your experiments in serum-free or reduced-serum media for the duration of the MOPB treatment.
-
Verify Cell Line Authenticity: Ensure your cell line is authentic and free from contamination.
Data Presentation
Table 1: Reported IC50 Values for this compound and its Analogue
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| Methylophiopogonanone A | H9c2 | - | - | 41.2 µM |
| 8-Formylophiopogonanone B | CNE-1 | CCK-8 | - | Lowest among six cancer cell lines |
Note: This table will be updated as more data becomes available.
Table 2: Recommended Working Concentrations of MOPB in HUVECs
| Application | MOPB Concentration (µM) | Duration |
| Protection against H2O2-induced cytotoxicity | 10, 20, 40, 50 | 24 hours |
| Reduction of ROS levels | 40, 50 | 24 hours |
| Amelioration of apoptosis | 10, 40, 50 | - |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MOPB using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MOPB on adherent cells.
Materials:
-
This compound (MOPB)
-
DMSO
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the cell suspension concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.
-
Incubate the plate in a 5% CO2 incubator at 37°C for 24 hours to allow for cell attachment.
-
-
MOPB Treatment:
-
Prepare a series of dilutions of your MOPB stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MOPB concentration).
-
Carefully remove the medium from the wells and add 100 µL of the MOPB dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate at a low speed for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the MOPB concentration and determine the IC50 value using a suitable software.[6]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of MOPB.
Caption: MOPB's inhibitory effect on the NADPH oxidase pathway.
References
- 1. scielo.br [scielo.br]
- 2. Flavonoid binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Protein Binding of Herbal-Flavonoids to Human Serum Albumin and Their Anti-proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting common issues in Methylophiopogonanone B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methylophiopogonanone B. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of racemic this compound is significantly lower than reported. What are the most critical steps affecting the yield?
A1: The overall yield is highly dependent on the efficiency of each step. Based on reported syntheses, the C-methylation of 2,4,6-trihydroxyacetophenone to obtain 2-hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone can be a low-yielding step. Additionally, the final demethylation step to yield this compound can result in the formation of byproducts, impacting the final yield. Careful optimization of reaction conditions, purification of intermediates at each stage, and ensuring the use of pure, dry reagents and solvents are crucial for maximizing the overall yield.
Q2: I am observing the formation of a significant amount of a dimeric byproduct during the reduction of the diformyl phloroglucinol derivative. How can I minimize this?
A2: The formation of a dimeric byproduct has been reported during the reduction of 2,4-diformyl-1,3,5-trihydroxybenzene using sodium cyanoborohydride (NaBH3CN). To minimize this side reaction, it is important to control the reaction stoichiometry and temperature carefully. Using a milder reducing agent and ensuring slow, portion-wise addition of the reagent at a controlled temperature (e.g., 0 °C) can favor the desired reduction of the formyl groups over dimerization. Additionally, purification of the product mixture by column chromatography is essential to separate the desired dimethylated phloroglucinol from the dimeric byproduct.
Q3: The Vilsmeier-Haack formylation of my phloroglucinol starting material is giving a complex mixture of products. What could be the issue?
A3: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the aromatic substrate. Phloroglucinol is a highly activated aromatic ring, which can lead to multiple formylations or other side reactions if the conditions are not carefully controlled.[1][2][3][4] Key factors to consider for troubleshooting include:
-
Stoichiometry of the Vilsmeier reagent: Use of excess reagent can lead to diformylation. Precise control over the molar equivalents of DMF and POCl₃ is necessary.
-
Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts.
-
Purity of Starting Material: Ensure the phloroglucinol is pure and dry, as impurities can interfere with the reaction. Phloroglucinol can exist as a dihydrate, which may affect the reaction.[5][6]
Q4: I am struggling with the purification of the final this compound product. Are there any recommended techniques?
A4: The purification of homoisoflavonoids like this compound can be challenging due to the presence of closely related isomers or byproducts.[7][8] Column chromatography using silica gel is a standard and effective method. A gradient elution system, for example, starting with a non-polar solvent system like hexane-ethyl acetate and gradually increasing the polarity, can effectively separate the desired product.[9] For very similar isomers, techniques like preparative HPLC or the use of specialized stationary phases such as Sephadex LH-20 have been reported to be effective for the separation of flavonoid and homoisoflavonoid derivatives.[10]
Q5: I suspect my phloroglucinol-derived intermediates are degrading upon exposure to air. Is this a known issue?
A5: Yes, dialkylated phloroacetophenone derivatives can be susceptible to air oxidation.[11] This can lead to the formation of colored impurities and a decrease in the yield of the desired product. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to store intermediates under inert gas, protected from light, especially if they are to be stored for extended periods.
Troubleshooting Guides
Problem: Low Yield in the Synthesis of 2-hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone
| Potential Cause | Suggested Solution |
| Incomplete C-methylation of 2,4,6-trihydroxyacetophenone. | Ensure optimal reaction conditions, including the choice of methylating agent and base. Consider alternative, more efficient C-methylation methods reported in the literature. |
| Formation of O-methylated byproducts. | Use of a non-polar, aprotic solvent can favor C-methylation over O-methylation. |
| Degradation of the product during workup or purification. | Minimize exposure to air and light. Use degassed solvents for chromatography. |
| Inefficient purification leading to loss of product. | Optimize the column chromatography conditions (solvent system, silica gel activity) to ensure good separation and recovery. |
Problem: Formation of Multiple Products in the Friedel-Crafts Acylation Step
| Potential Cause | Suggested Solution |
| The highly activated nature of the phenol ring leads to poor selectivity.[12][13] | Protect the hydroxyl groups before acylation to control the reactivity of the aromatic ring. The protecting groups can be removed in a subsequent step. |
| O-acylation instead of the desired C-acylation.[14] | The reaction conditions can influence the ratio of C- to O-acylation. Using an excess of the Lewis acid catalyst (e.g., AlCl₃) can promote the Fries rearrangement of the initially formed O-acylated product to the desired C-acylated product.[13] |
| Polyacylation of the aromatic ring.[15][16] | Use a stoichiometric amount of the acylating agent and Lewis acid. The introduction of the first acyl group deactivates the ring, which should generally prevent further acylation. However, with highly activated substrates, careful control of stoichiometry is crucial. |
Quantitative Data Summary
The following table summarizes the reported yields for the steps in the first total synthesis of racemic this compound.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Synthesis of 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone from 2,4,6-trihydroxyacetophenone | Not detailed | - | [9] |
| 2 | Synthesis of 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one | paraformaldehyde, diethylamine, EtOH | 94 | [9] |
| 3 | Demethylation to racemic this compound and byproducts | TMSI | 80 (rac-1) | [9] |
| Overall | - | - | ~57 | [9] |
Experimental Protocols
Synthesis of rac-5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one
To a solution of 2,4-dimethoxy-3,5-dimethyl-6-hydroxyacetophenone (1.00 g, 2.91 mmol) in ethanol (75 mL), paraformaldehyde (0.30 g, 0.01 mol) and diethylamine (3.00 mL, 2.11 g, 28.8 mmol) were added. The reaction mixture was refluxed for 24 hours. The mixture was then evaporated under reduced pressure. The residue was dissolved in diethyl ether and washed with water. The ethereal solution was dried over MgSO₄ and evaporated under reduced pressure to afford the product as a colorless oil (0.97 g, 94% yield).[9]
Synthesis of rac-Methylophiopogonanone B (rac-1)
To a solution of 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one (rac-6) in a suitable solvent, trimethylsilyl iodide (TMSI) is added, and the reaction is refluxed. The reaction mixture is then quenched and worked up. The crude product is purified by column chromatography (silica gel, hexane-AcOEt) to afford racemic this compound (rac-1) in 80% yield, along with other demethylated byproducts.[9]
Visualizations
Synthetic Workflow for Racemic this compound
Caption: Synthetic pathway for racemic this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of 3,5-di-C-(per-O-acetylglucopyranosyl)phloroacetophenone in the synthesis of hydroxysafflor yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
Ensuring the stability of Methylophiopogonanone B in different solvents
This technical support center provides guidance on ensuring the stability of Methylophiopogonanone B in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage conditions, which are typically in a cool, dark, and dry place.[1] However, its stability can be compromised by exposure to strong acids, alkalis, oxidizing agents, reducing agents, and high temperatures.[1]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is reported to be soluble in Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: Like other flavonoids, the stability of this compound in solution can be influenced by several factors, including:
-
pH: Flavonoids are often unstable in alkaline conditions, leading to rapid degradation.[2][3] They tend to be more stable in acidic to neutral pH.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation process.[4][5]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation.[4][6]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV or mass spectrometry (MS) detector.[7][8][9] This technique allows for the separation and quantification of the intact compound from its degradation products.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, the degradation of flavonoids generally involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound peak in HPLC analysis. | The solvent may be incompatible (e.g., alkaline pH), or the solution may be exposed to high temperatures or light. | Prepare fresh solutions in a recommended solvent (e.g., DMSO, acetonitrile). Ensure the pH of the solution is neutral to slightly acidic. Store solutions protected from light and at a low temperature (e.g., 2-8 °C). |
| Appearance of multiple new peaks in the chromatogram over time. | This indicates the degradation of this compound into various byproducts. | Conduct a forced degradation study to identify the degradation products under different stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation pathway and developing a more robust formulation. |
| Precipitation of this compound from the solution. | The concentration of the compound may exceed its solubility in the chosen solvent, or the temperature of the solution may have decreased significantly. | Prepare a more dilute solution or consider using a co-solvent system. Ensure the solution is maintained at a constant temperature where the compound is known to be soluble. |
| Inconsistent analytical results between experiments. | This could be due to variations in solvent preparation, storage conditions, or the age of the stock solution. | Standardize the protocol for solution preparation, including the source and purity of the solvent. Use freshly prepared solutions for each experiment whenever possible and store stock solutions under validated conditions for a defined period. |
Stability of Homoisoflavonoids in Different Solvents (General Data)
Since specific quantitative stability data for this compound is limited, the following table provides a general overview of the expected stability of homoisoflavonoids in different types of solvents based on the behavior of similar flavonoid compounds.
| Solvent Type | General Stability | Potential for Degradation | Key Considerations |
| Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, Acetone) | Generally Good | Low | These are often the preferred solvents for stock solutions due to their ability to dissolve a wide range of compounds and their relatively inert nature. However, the purity of the solvent is crucial, as impurities can catalyze degradation. |
| Protic Polar Solvents (e.g., Methanol, Ethanol) | Moderate | Moderate | Can participate in solvolysis reactions, especially under acidic or basic conditions. The presence of water can also influence stability. |
| Non-polar Solvents (e.g., Chloroform, Dichloromethane) | Good to Moderate | Low | Solubility can be a limiting factor. Ensure the compound is fully dissolved. These solvents are less likely to promote ionic degradation pathways. |
| Aqueous Solutions (Buffers) | pH-Dependent | High (especially at alkaline pH) | Stability is highly dependent on the pH of the buffer. Flavonoids are generally most stable at acidic to neutral pH. Alkaline conditions can lead to rapid degradation.[2][4] |
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol describes a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
Validated HPLC column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
If possible, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathway for this compound.
References
- 1. This compound|74805-91-7|MSDS [dcchemicals.com]
- 2. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
Best practices for storing Methylophiopogonanone B stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing Methylophiopogonanone B (MO-B) stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It has been shown to dissolve MO-B at concentrations up to 100 mg/mL (with the aid of ultrasonication).[1] Other potential solvents include methanol, chloroform, ethyl acetate, and acetone.[5][6] When using DMSO, it is critical to use a fresh, anhydrous grade, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Q2: My this compound is not dissolving completely. What should I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use an ultrasonic bath: This can help to break down any clumps and facilitate dissolution.[1][3]
-
Gentle warming: Gently warming the solution to 37°C can also aid in solubilization.[3]
-
Use fresh, high-quality solvent: As mentioned, the water content in DMSO can significantly affect solubility.[1] Ensure you are using a newly opened bottle of anhydrous DMSO.
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored at 4°C for short-term storage (up to one year) and at -20°C for long-term storage (more than two years).[7] It is also advisable to protect it from light.[1]
Q4: How should I store my this compound stock solution?
A4: For optimal stability, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[3][8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][8] Always protect the solutions from light.[1]
Q5: I left my stock solution at room temperature for a few hours. Is it still usable?
A5: While it is recommended to prepare and use solutions on the same day, accidental short-term exposure to room temperature is not ideal but may not render the solution unusable.[8] Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8] However, for sensitive experiments, it is best to use a freshly prepared or properly stored stock solution to ensure the integrity of the compound.
Q6: Can I reuse a stock solution that has been frozen and thawed multiple times?
A6: It is strongly advised to avoid repeated freeze-thaw cycles.[3] Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the stability and integrity of the compound. Each freeze-thaw cycle increases the risk of degradation and precipitation.
Quantitative Data Summary
| Parameter | Condition | Recommended Value/Solvent | Citation |
| Solid Storage (Short-term) | Temperature | 4°C | [7] |
| Solid Storage (Long-term) | Temperature | -20°C | [7] |
| Stock Solution Storage | Temperature | -20°C or -80°C | [1][3][8] |
| Stock Solution Stability | at -20°C | Up to 1 month | [1][3][8] |
| Stock Solution Stability | at -80°C | Up to 6 months | [1][3] |
| Recommended Solvent | DMSO | [1][2][3][4] | |
| Solubility in DMSO | with ultrasonication | 100 mg/mL (304.54 mM) | [1] |
| Other Potential Solvents | Methanol, Chloroform, Ethyl Acetate, Acetone | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[8]
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 328.36 g/mol ).
-
Weigh the calculated amount of this compound into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][3]
Visualized Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS 74805-91-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Natural Product Description|this compound [sinophytochem.com]
- 6. This compound | CAS:74805-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|74805-91-7|COA [dcchemicals.com]
Overcoming challenges in the HPLC analysis of Methylophiopogonanone B
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Methylophiopogonanone B. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape and Resolution Issues
Question: Why am I observing peak tailing or fronting for my this compound peak?
Answer: Poor peak shape for this compound can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Secondary Interactions: The phenolic hydroxyl groups in this compound can interact with active sites on the silica backbone of the column, causing peak tailing.
-
Solution 1: Use a mobile phase with a slightly acidic pH, such as 0.3% aqueous acetic acid, to suppress the ionization of silanol groups on the column.[1]
-
Solution 2: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to distorted peak shapes. Clean the column according to the manufacturer's instructions.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Question: My this compound peak is co-eluting with another compound from my Ophiopogon japonicus extract. How can I improve the resolution?
Answer: Co-elution is a common challenge when analyzing complex mixtures like plant extracts.
-
Optimize the Mobile Phase Gradient: Adjust the gradient slope to enhance separation. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Change Mobile Phase Composition: Replacing acetonitrile with methanol, or vice versa, can alter the selectivity of the separation, potentially resolving the co-eluting peaks.
-
Adjust the pH of the Aqueous Mobile Phase: As mentioned, adding a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape and may also alter the retention times of other components, leading to better resolution.[1][2]
-
Use a Different Column: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size and longer length can provide the necessary selectivity and efficiency for separation.
Retention Time Variability
Question: The retention time for this compound is shifting between injections. What is the cause?
Answer: Unstable retention times can compromise the reliability of your analysis. Consider the following causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A minimum of 10-15 column volumes is recommended for equilibration.
-
Fluctuations in Mobile Phase Composition:
-
Solution 1: If preparing the mobile phase manually, ensure accurate measurements.
-
Solution 2: Degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time shifts.
-
-
Temperature Variations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment for the analysis.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced.
Baseline and Sensitivity Issues
Question: I'm experiencing a noisy or drifting baseline in my chromatogram. What should I do?
Answer: A noisy or drifting baseline can interfere with the accurate integration and quantification of peaks.
-
Mobile Phase Issues:
-
Contamination: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Inadequate Mixing: Ensure proper mixing of mobile phase components, especially for isocratic methods.
-
Air Bubbles: Degas the mobile phase to remove dissolved air.
-
-
Detector Issues: A dirty flow cell in the detector can cause baseline noise. Flush the flow cell with an appropriate solvent (e.g., methanol or isopropanol).
-
Pump Malfunction: Pulsations from the pump can cause a noisy baseline. Check for leaks and ensure the pump seals are in good condition.
Question: The peak for this compound is very small, and I have poor sensitivity. How can I improve it?
Answer: Low sensitivity can be a challenge, especially when analyzing samples with low concentrations of the analyte.
-
Optimize Detection Wavelength: The maximum UV absorbance for this compound and similar homoisoflavonoids is reported to be around 296 nm.[3][4] Ensure your detector is set to this wavelength for optimal sensitivity.
-
Increase Injection Volume: If your method allows, a larger injection volume will increase the signal response. Be mindful of potential peak distortion with larger volumes.
-
Sample Concentration: If possible, concentrate your sample before injection. Solid-phase extraction (SPE) can be an effective way to clean up and concentrate the analyte from a complex matrix.
-
Check the Detector Lamp: An aging detector lamp can result in decreased sensitivity and increased noise. Check the lamp's energy output and replace it if necessary.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of this compound? A C18 reversed-phase column is the most commonly used and effective choice for analyzing this compound and other homoisoflavonoids.[1][3] A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size is a standard option. For higher resolution and faster analysis times, a UHPLC column with a smaller particle size (e.g., 1.7 µm) can be used.[5]
Q2: How should I prepare samples of Ophiopogon japonicus for HPLC analysis of this compound? A common method involves solvent extraction. The powdered plant material can be extracted with methanol or an ethanol-water mixture using methods like reflux or ultrasonication.[5] For cleaner samples, a subsequent liquid-liquid extraction with a solvent like petroleum ether can be used to isolate the homoisoflavonoid fraction.[6] The final extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Q3: Is this compound stable in solution? How can I assess its stability? While specific stability data for this compound is not readily available, you can perform a forced degradation study to assess its stability under various stress conditions.[7][8] This involves exposing a solution of the compound to:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at room and elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide.[7]
-
Thermal Stress: Heating the solution (e.g., at 60-80°C).
-
Photolytic Stress: Exposing the solution to UV and visible light. The samples are then analyzed by HPLC to identify any degradation products and to quantify the loss of the parent compound. This is crucial for developing a stability-indicating method.[7]
Q4: Can I use the same HPLC method for quantifying both Methylophiopogonanone A and this compound? Yes, several published HPLC methods are designed for the simultaneous determination of both Methylophiopogonanone A and this compound, as they are structurally similar and often found together in Ophiopogon japonicus.[1][3] These methods typically use a C18 column with a gradient elution of acetonitrile and acidified water.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC method for the simultaneous determination of Methylophiopogonanone A and this compound.
Table 1: Linearity and Range
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) |
|---|---|---|---|
| Methylophiopogonanone A | y = 24581x + 38.45 | 0.9998 | 0.5 - 100 |
| this compound | y = 21345x + 29.78 | 0.9997 | 0.5 - 100 |
Table 2: Precision
| Compound | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
|---|---|---|
| Methylophiopogonanone A | 1.8 | 2.5 |
| this compound | 1.6 | 2.3 |
Table 3: Recovery (Accuracy)
| Compound | Spiked Amount (µg) | Amount Found (µg) | Recovery (%) | RSD (%) (n=3) |
|---|---|---|---|---|
| Methylophiopogonanone A | 10 | 9.85 | 98.5 | 1.2 |
| 20 | 19.82 | 99.1 | 1.1 | |
| This compound | 10 | 10.12 | 101.2 | 1.5 |
| | 20 | 20.32 | 101.6 | 1.3 |
Experimental Protocols
Protocol 1: Simultaneous Determination of Homoisoflavonoids in Ophiopogon japonicus
This protocol is adapted for the quantitative analysis of this compound in plant extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.3% Aqueous Acetic Acid[1]
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 40 60 20 50 50 35 60 40 | 40 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Accurately weigh 1.0 g of powdered Ophiopogon japonicus tuber.
-
Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ajpsonline.com [ajpsonline.com]
How to enhance the yield of Methylophiopogonanone B extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield and purity of Methylophiopogonanone B extracted from its natural sources, primarily the tuberous roots of Ophiopogon japonicus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a homoisoflavonoid found in Ophiopogon japonicus (Radix Ophiopogonis).[1][2] It has garnered significant interest due to its various biological activities, including antioxidative and anti-tumor properties.[2] Efficient extraction is crucial for its pharmacological study and potential development as a therapeutic agent.
Q2: Which extraction methods are most effective for this compound?
Several methods can be employed, with varying levels of efficiency and selectivity. Modern techniques like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional solvent extraction.[3][4] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for purification following initial extraction.[5][6]
Q3: What are the typical yields and purities I can expect?
Yields and purities are highly dependent on the chosen extraction and purification methods. For instance, a combination of SFE for crude extraction followed by HSCCC for purification has been shown to yield high-purity homoisoflavonoids from Ophiopogon japonicus. In one study, from a crude extract, a related compound, methylophiopogonanone A, was obtained with a purity of 96.9%.[5][6]
Q4: Can I improve my extraction yield with any pre-treatment of the plant material?
Yes, enzymatic pre-treatment can enhance extraction yields. Enzymes like cellulases and pectinases can break down the plant cell walls, facilitating the release of intracellular compounds like this compound.[7] This is a promising strategy to improve the efficiency of subsequent extraction steps.[7]
Q5: How does the choice of solvent affect the extraction of this compound?
The polarity of the solvent is a critical factor. This compound, as a homoisoflavonoid, is a moderately polar compound. Solvents like ethanol, methanol, and their aqueous mixtures are commonly used. The optimal solvent or solvent combination will depend on the specific extraction technique employed. For SFE, a modifier like methanol is often added to the supercritical CO2 to increase its polarity.[5]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Wall Disruption | - Ensure the plant material is finely powdered to maximize surface area. - Consider enzymatic pre-treatment with cellulases or pectinases to degrade cell walls.[7] |
| Suboptimal Extraction Parameters | - For SFE: Optimize pressure, temperature, and modifier percentage. For similar flavonoids, optimal conditions have been found around 25 MPa and 55°C with a methanol modifier.[5] - For MAE: Adjust microwave power and extraction time. A study on flavonoids from Ophiopogon japonicus found optimal conditions to be 90.0% ethanol, a 1:14 solid-to-liquid ratio, and 4 minutes of extraction time.[3] - For UAE: Optimize ultrasonic power, temperature, and time. Increased power can enhance cell wall disruption.[8] - For Solvent Extraction: Increase extraction time and/or temperature, though be mindful of potential degradation. |
| Incorrect Solvent Polarity | - If using a single solvent, try aqueous mixtures (e.g., 70-90% ethanol) to better match the polarity of this compound. - For SFE, adjust the percentage of the polar modifier (e.g., methanol).[5] |
Issue 2: Low Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Employ a more selective initial extraction method like SFE. - Optimize the solvent system for your chosen purification method (e.g., column chromatography or HSCCC). |
| Ineffective Purification | - For Column Chromatography: - Ensure the compound is stable on silica gel; if not, consider alternative stationary phases like alumina.[9] - If the compound is very polar, a reverse-phase column or a more polar mobile phase may be necessary.[9] - If peaks are tailing, try increasing the polarity of the eluting solvent once the compound begins to elute.[9] - For HSCCC: - Carefully select the two-phase solvent system to achieve an optimal partition coefficient (K) for this compound. A system of n-hexane/ethyl acetate/methanol/acetonitrile/water has been used successfully for similar compounds.[5] |
| Degradation of this compound | - Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction and purification. The stability of flavonoids can be affected by the extraction method.[10] - Store extracts and purified compounds at low temperatures and protected from light to prevent degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the extraction of homoisoflavonoids from Ophiopogon japonicus.
Table 1: Supercritical Fluid Extraction (SFE) Parameters for Homoisoflavonoids
| Parameter | Optimized Value | Source |
| Pressure | 25 MPa | [5] |
| Temperature | 55 °C | [5] |
| Dynamic Extraction Time | 4.0 h | [5] |
| Modifier | 25% Methanol | [5] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of a Homoisoflavonoid (Methylophiopogonanone A)
| Parameter | Value | Source |
| Crude Extract Loaded | 140 mg | [5][6] |
| Yield of Methylophiopogonanone A | 15.3 mg | [5][6] |
| Purity of Methylophiopogonanone A | 96.9% | [5][6] |
| Solvent System (v/v) | n-hexane/ethyl acetate/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0) | [5] |
Table 3: Microwave-Assisted Extraction (MAE) of Flavonoids from Ophiopogon japonicus
| Parameter | Optimized Value | Source |
| Solvent | 90.0% Ethanol | [3] |
| Solid-to-Liquid Ratio | 1:14 (g/mL) | [3] |
| Microwave Power | Medium | [3] |
| Extraction Time | 4 minutes | [3] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids
-
Preparation: Dry and pulverize the tuberous roots of Ophiopogon japonicus.
-
Extraction:
-
Collection: Depressurize the fluid to precipitate the crude extract and collect it for further purification.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/acetonitrile/water at a volume ratio of 1.8:1.0:1.0:1.2:1.0.[5]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Set the rotation speed of the centrifuge.
-
Pump the lower phase (mobile phase) through the column at a constant flow rate.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude SFE extract in a suitable volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions of the eluent at regular intervals.
-
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
Visual Diagrams
Caption: Overall workflow for the extraction and purification of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Pretreatment of Plant Cells for Oil Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
Addressing poor cell viability in Methylophiopogonanone B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylophiopogonanone B (MO-B). Our goal is to help you address common challenges, particularly unexpected poor cell viability, and to provide detailed experimental protocols and data to support your research.
Troubleshooting Guide: Addressing Poor Cell Viability
Unexpected cytotoxicity during this compound treatment can arise from several factors. This guide provides a systematic approach to troubleshooting and resolving issues of poor cell viability.
Q1: My cells are showing poor viability after treatment with this compound, even though it's reported to be protective. What could be the cause?
Several factors can contribute to this discrepancy. Consider the following possibilities:
-
Inappropriate Dosage: The protective effects of MO-B are dose-dependent. While it shows protective effects at concentrations between 10-50 µM in HUVECs under oxidative stress, higher concentrations might be cytotoxic.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Cell Type Specificity: The effects of MO-B may vary between different cell types. The primary literature focuses on its protective role in human umbilical vein endothelial cells (HUVECs) against oxidative stress.[1][2][3] Your cell line might have a different sensitivity or metabolic response to the compound.
-
Absence of Oxidative Stress: MO-B's protective effects have been demonstrated in the context of H2O2-induced oxidative stress.[1][2][3] If your experimental model does not involve an external stressor, the compound's effects might differ, and at certain concentrations, it could disrupt normal cellular processes.
-
Compound Purity and Solvent Effects: The purity of your MO-B can significantly impact experimental outcomes. Impurities could be cytotoxic. Additionally, the solvent used to dissolve MO-B (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure you are using a high-purity compound and that the final solvent concentration in your culture medium is non-toxic (typically <0.1%).
-
Initial Cell Health: The starting health and confluency of your cells are critical. Unhealthy or overly confluent cells are more susceptible to any form of treatment. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
Q2: How can I systematically troubleshoot the issue of poor cell viability?
Follow this experimental workflow to identify the source of the problem:
Figure 1. A step-by-step workflow for troubleshooting poor cell viability in this compound experiments.
Frequently Asked Questions (FAQs)
Q3: What is the known mechanism of action for this compound?
This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H2O2)-induced apoptosis.[1][2][3] Its mechanism involves the modulation of the NADPH oxidase pathway.[1][2][3] Specifically, MO-B can:
-
Inhibit the production of reactive oxygen species (ROS) and malondialdehyde (MDA).[1]
-
Enhance the activity of superoxide dismutase (SOD).[1]
-
Regulate the expression of apoptosis-associated proteins by increasing the Bcl-2/Bax ratio and inhibiting the activation of caspase-3.[1][2]
-
Downregulate the expression of p22phox, a subunit of NADPH oxidase.[1][2]
Figure 2. Signaling pathway of this compound in protecting cells from oxidative stress-induced apoptosis.
Q4: What concentrations of this compound are typically used in experiments?
In studies with HUVECs, concentrations ranging from 10 µM to 50 µM have been shown to be effective in protecting against H2O2-induced cytotoxicity.[1] It is recommended to perform a dose-response study to find the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there other similar compounds I can use as a reference?
Yes, Methylophiopogonanone A (MO-A) is a structurally similar homoisoflavonoid from Ophiopogon japonicus.[4][5] MO-A has also been shown to have protective effects, including attenuating myocardial apoptosis and improving cerebral ischemia/reperfusion injury.[4][5] It has also been studied for its effects on hyperlipidemia.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing the effects of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of MO-B (e.g., 10, 20, 40, 50 µM) for 24 hours.
-
Induction of Stress (Optional): If studying protective effects, induce cellular stress. For example, add 1,000 µM H2O2 for 60 minutes.
-
CCK-8 Reagent: Discard the medium and add 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Measurement of Oxidative Stress Markers (MDA and SOD)
-
Cell Seeding and Treatment: Seed cells (e.g., HUVECs) in 6-well plates at a density of 2 x 10⁵ cells/well. After overnight culture, treat with MO-B for 24 hours, followed by stimulation with H2O2 (e.g., 1,000 µM) for 6 hours.
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for your chosen MDA and SOD assay kits.
-
Assay: Perform the malondialdehyde (MDA) and superoxide dismutase (SOD) activity assays using commercial kits, following the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and markers of oxidative stress in H2O2-treated HUVECs.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | MO-B Concentration (µM) | Effect on Cell Viability (vs. H2O2 alone) |
| H2O2 alone | 0 | Significant inhibition of cell viability |
| MO-B + H2O2 | 10 | Significant amelioration of cytotoxicity |
| MO-B + H2O2 | 20 | Significant amelioration of cytotoxicity |
| MO-B + H2O2 | 40 | Significant amelioration of cytotoxicity |
| MO-B + H2O2 | 50 | ~30% increase in cell activity |
Data summarized from a study on H2O2-treated HUVECs.[1]
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | H2O2 Treatment | MO-B Pre-treatment (40-50 µM) + H2O2 |
| ROS Levels | Significantly increased | Significantly reduced |
| MDA Levels | Significantly increased | Decreased |
| SOD Activity | N/A | Enhanced |
Data summarized from a study on H2O2-treated HUVECs.[1]
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize batch-to-batch variability of Methylophiopogonanone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of Methylophiopogonanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a homoisoflavonoid compound primarily isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae family)[1][2]. It has demonstrated various biological activities, including antioxidant and anti-inflammatory properties[3][4][5]. Batch-to-batch consistency in terms of purity, concentration, and biological activity is crucial for obtaining reproducible experimental results and for the development of safe and effective therapeutic agents. Variability can arise from several factors, including the natural source material, extraction and purification processes, and storage conditions[6].
Q2: What are the primary sources of this compound and how does the source affect variability?
A2: The primary natural source of this compound is the tuberous root of Ophiopogon japonicus, a plant cultivated in different regions[1][7]. Studies have shown that the geographical origin of the plant material significantly impacts the chemical composition and content of bioactive compounds, including homoisoflavonoids[7][8]. For instance, the content of ophiopogonones can differ several times between plants from different provinces[7]. Additionally, this compound can be chemically synthesized, which may offer a more controlled and consistent source compared to extraction from natural products[9][10][11].
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the stability and integrity of this compound, it is recommended to store it under specific conditions. As a powder, it should be kept in a tightly sealed container in a cool, well-ventilated area at -20°C, away from direct sunlight and ignition sources[12]. If dissolved in a solvent, the solution should be stored as aliquots in tightly sealed vials at -80°C and is generally usable for up to one month[12][13]. Before use, allow the product to equilibrate to room temperature for at least one hour[13]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Yield of this compound from Plant Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Methodology |
| Variability in Raw Plant Material | Standardize the source of Ophiopogon japonicus. Document the geographical origin, harvest time, and post-harvest processing of the plant material. | Protocol for Raw Material Qualification: 1. Obtain a Certificate of Analysis (CoA) for each batch of plant material, specifying the geographical origin and harvest date.2. Perform macroscopic and microscopic identification of the plant material.3. Develop a chromatographic fingerprint (e.g., HPLC, HPTLC) for a reference batch and compare each new batch against it to ensure consistency of the chemical profile[8][14][15][16]. |
| Inefficient Extraction | Optimize the extraction solvent, temperature, and duration. | Optimized Extraction Protocol: 1. Solvent: Use methanol or a methanol-water mixture (e.g., 80:20 v/v) for extraction[17].2. Method: Employ methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.3. Parameters: Systematically vary the solvent-to-solid ratio, extraction time (e.g., 1-3 hours), and temperature (e.g., 40-60°C) to determine the optimal conditions for maximizing the yield of this compound. |
| Degradation During Extraction | Use milder extraction conditions and protect the extract from light and heat. | Protocol for Minimizing Degradation: 1. Conduct extractions at a controlled, lower temperature.2. Use amber glassware or cover extraction vessels with aluminum foil to protect from light.3. Concentrate the extract under reduced pressure at a low temperature (e.g., < 50°C) using a rotary evaporator. |
Issue 2: Variable Purity of Isolated this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Methodology |
| Co-elution of Impurities | Optimize the chromatographic purification method. | Optimized Purification Protocol: 1. Column Chromatography: Use silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).2. Preparative HPLC: For higher purity, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound from closely related compounds. Monitor the elution profile with a UV detector. |
| Incomplete Removal of Solvents | Ensure complete removal of residual solvents after purification. | Solvent Removal Protocol: 1. After column chromatography or preparative HPLC, evaporate the fractions containing this compound under reduced pressure.2. Dry the resulting solid under high vacuum for an extended period (e.g., 12-24 hours) to remove any remaining solvent traces. |
| Chemical Degradation | Avoid harsh pH conditions and exposure to oxidizing agents during purification. | Gentle Purification Strategy: 1. Maintain a neutral pH during all purification steps.2. Use degassed solvents to minimize oxidation.3. Store purified fractions at low temperatures (4°C) during the purification process if it spans several days. |
Issue 3: Inconsistent Biological Activity in In-Vitro/In-Vivo Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Methodology |
| Batch-to-Batch Purity Differences | Perform rigorous quality control on each batch of this compound before use. | Quality Control Protocol: 1. Purity Assessment: Determine the purity of each batch using analytical HPLC-UV. The peak area of this compound should be >98% of the total peak area.2. Structural Confirmation: Confirm the identity of the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with a reference standard or literature values. |
| Presence of Bioactive Impurities | Re-purify the compound if impurities are detected. | Refer to the Optimized Purification Protocol in the "Variable Purity" section. |
| Variability in Assay Conditions | Standardize all parameters of the biological assay. | Standardized Biological Assay Protocol (Example: Antioxidant Activity): 1. Cell Viability Assay: Use a consistent cell line (e.g., HUVECs), passage number, and seeding density[4].2. Treatment: Prepare fresh stock solutions of this compound for each experiment and use a consistent final concentration and incubation time[4].3. Controls: Include positive and negative controls in every assay plate to monitor for variability in the assay itself. |
Data Presentation
Table 1: Factors Influencing Batch-to-Batch Variability of this compound
| Factor | Source of Variability | Recommended Control Strategy |
| Raw Material | Geographical origin, climate, harvest time, storage conditions[6][7][18][19][20] | Standardize supplier, perform fingerprint analysis (HPLC/HPTLC)[8][14][15][16] |
| Extraction Process | Solvent, temperature, duration, equipment | Optimize and validate extraction parameters; use Standard Operating Procedures (SOPs) |
| Purification Process | Chromatographic conditions, solvent purity, handling | Optimize and validate purification protocol; use high-purity solvents |
| Storage | Temperature, light, humidity, container type[12][21] | Store at -20°C (powder) or -80°C (in solvent) in tightly sealed, light-protected containers[12][13] |
| Analytical Methods | Instrument calibration, operator, reagent quality | Validate analytical methods; use reference standards; implement a method control strategy[22][23] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key workflows and a signaling pathway relevant to minimizing and assessing the variability of this compound.
Caption: A logical workflow for ensuring the quality and consistency of this compound from raw material to final product.
Caption: A step-by-step guide for troubleshooting inconsistent biological activity of this compound.
References
- 1. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening and Identification of Chemical Constituents From Ophiopogon japonicus by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. This compound|74805-91-7|MSDS [dcchemicals.com]
- 13. This compound|74805-91-7|COA [dcchemicals.com]
- 14. Binary chromatographic fingerprinting for quality evaluation of Radix Ophiopogonis by high-performance liquid chromatography coupled with ultraviolet and evaporative light-scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quality variation of maidong (Ophiopogon japonicus and Liriope spicata) - A HPTLC-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Postharvest treatments of fresh produce - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A systematic review of the impacts of post-harvest handling on provitamin A, iron and zinc retention in seven biofortified crops - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 22. d-nb.info [d-nb.info]
- 23. Analytical methods for quality control of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for Methylophiopogonanone B bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Methylophiopogonanone B (MO-B) in bioactivity assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Low or No Bioactivity Observed
-
Question: I am not observing the expected antioxidant, anti-inflammatory, or anti-tumor effects of this compound in my cell-based assays. What could be the reason?
-
Answer: Several factors could contribute to a lack of bioactivity. Consider the following troubleshooting steps:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure that it is properly dissolved. A common solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your treatment groups.
-
Compound Stability: Like many natural products, this compound may be sensitive to light and temperature. Store the solid compound and stock solutions protected from light at -20°C or below. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
-
Cell Health and Density: The health and density of your cells can significantly impact assay results. Ensure your cells are in the logarithmic growth phase and are not overly confluent, which can alter their response to stimuli. Perform a cell viability assay to confirm that the concentrations of MO-B you are using are not cytotoxic.
-
Assay Conditions: The timing of treatment and stimulus can be critical. For example, in assays inducing inflammation or oxidative stress, pre-treatment with this compound before applying the stimulus (e.g., LPS or H₂O₂) is often necessary to observe a protective effect. Optimize the incubation times for both the compound and the stimulus.
-
Issue 2: High Background or Off-Target Effects in Assays
-
Question: I am observing high background signals or unexpected results in my bioactivity assays with this compound. How can I address this?
-
Answer: High background or off-target effects can arise from the intrinsic properties of the compound or its interaction with assay components.
-
Autofluorescence: Flavonoids, including homoisoflavonoids like this compound, can exhibit autofluorescence. This can interfere with fluorescence-based assays (e.g., ROS detection with DCFH-DA, immunofluorescence). To mitigate this, include a control group with cells treated with this compound alone (without the fluorescent probe) to measure its intrinsic fluorescence. If the autofluorescence is significant, consider using a different fluorescent probe with excitation/emission spectra that do not overlap with that of MO-B or use a non-fluorescent detection method if possible.
-
Interference with Assay Reagents: this compound may interact with assay reagents. For example, in colorimetric assays like the MTT assay, the compound could potentially reduce the tetrazolium salt directly, leading to a false-positive result for cell viability. To check for this, include a cell-free control where you add MO-B to the assay medium with the reagent to see if a color change occurs.
-
Purity of the Compound: Ensure the purity of your this compound. Impurities could have their own biological activities that may interfere with your results.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is this compound and what are its known bioactivities?
-
Answer: this compound (MO-B) is a homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus. It has been reported to possess several bioactivities, including antioxidant, anti-apoptotic, anti-inflammatory, and anti-tumor properties.[1][2]
-
Question: What is a suitable solvent for this compound in cell culture experiments?
-
Answer: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentration in the cell culture medium immediately before use. Always include a vehicle control with the same final concentration of DMSO in your experiments.
-
Question: How should I store this compound?
-
Answer: Solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared working solutions for each experiment.
Experimental Protocol Questions
-
Question: What is a typical concentration range for this compound in bioactivity assays?
-
Answer: The effective concentration of this compound can vary depending on the cell type and the specific bioactivity being assayed. Based on published studies, a concentration range of 1 µM to 50 µM is a good starting point for most in vitro experiments.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Question: Should I pre-treat my cells with this compound before applying a stimulus?
-
Answer: In many experimental models, particularly for assessing protective effects against oxidative stress or inflammation, pre-treatment with this compound is crucial. A pre-treatment time of 1 to 24 hours before the addition of the stimulus (e.g., H₂O₂, LPS) is commonly used.[1] The optimal pre-treatment time should be determined empirically for your specific assay.
Data Presentation
Table 1: Summary of Quantitative Data for this compound and Related Compounds' Bioactivities
| Bioactivity | Assay | Cell Line | Compound | IC₅₀ / Effective Concentration | Reference |
| Antioxidant | H₂O₂-induced cytotoxicity | HUVEC | This compound | Significant protection at 10, 20, 40, and 50 µM | [1] |
| ROS Production (DCFH-DA) | HUVEC | This compound | Significant reduction at 10, 40, and 50 µM | [1] | |
| MDA Production | HUVEC | This compound | Significant reduction at 10, 20, 40, and 50 µM | [1] | |
| Anti-apoptotic | H₂O₂-induced apoptosis | HUVEC | This compound | Significant inhibition at 10, 20, and 50 µM | [1] |
| Anti-inflammatory | NO Production (LPS-induced) | RAW 264.7 | 5,7-dihydroxy-3-(4′-hydroxybenzyl)-8-methyl-chromone | IC₅₀: 14.1 ± 1.5 µg/mL | |
| NO Production (LPS-induced) | RAW 264.7 | 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | IC₅₀: 10.9 ± 0.8 µg/mL | ||
| IL-1β Production (LPS-induced) | RAW 264.7 | 4′-O-Demethylophiopogonanone E | IC₅₀: 32.5 ± 3.5 µg/mL | ||
| IL-6 Production (LPS-induced) | RAW 264.7 | 4′-O-Demethylophiopogonanone E | IC₅₀: 13.4 ± 2.3 µg/mL | ||
| Anti-tumor | Cell Viability (CCK-8) | CNE-1 (Nasopharyngeal carcinoma) | 8-Formylophiopogonanone B | IC₅₀: 140.6 µM (24h) | |
| Cell Viability (CCK-8) | CNE-2 (Nasopharyngeal carcinoma) | 8-Formylophiopogonanone B | IC₅₀: 155.2 µM (24h) | ||
| Cell Viability (CCK-8) | Neuro-2a (Neuroblastoma) | 8-Formylophiopogonanone B | IC₅₀: 181.9 µM (24h) | ||
| Cell Viability (CCK-8) | SK-Hep1 (Hepatocellular carcinoma) | 8-Formylophiopogonanone B | IC₅₀: 250.5 µM (24h) | ||
| Cell Viability (CCK-8) | HeLa (Cervical cancer) | 8-Formylophiopogonanone B | IC₅₀: 333.9 µM (24h) | ||
| Cell Viability (CCK-8) | MGC-803 (Gastric cancer) | 8-Formylophiopogonanone B | IC₅₀: 292.6 µM (24h) |
Note: Data for anti-inflammatory and anti-tumor activities are for structurally related compounds as direct IC₅₀ values for this compound were not available in the searched literature. These values can serve as a reference for designing experiments.
Experimental Protocols
1. Antioxidant Activity Assay: H₂O₂-Induced Oxidative Stress in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Cell Viability (CCK-8 Assay):
-
Seed HUVECs in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 50 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 1000 µM) and incubate for 60 minutes.
-
Remove the medium and add 100 µL of fresh medium containing 10% CCK-8 reagent to each well.
-
Incubate for 1 hour at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Intracellular ROS Quantification (DCFH-DA Assay):
-
Seed HUVECs in a 6-well plate at a density of 2x10⁵ cells/well.
-
Pre-treat with this compound (e.g., 10, 40, 50 µM) for 24 hours.
-
Add H₂O₂ (e.g., 1000 µM) and incubate for 1 hour.
-
Harvest the cells, wash with PBS, and incubate with 10 mmol/L DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS and analyze by flow cytometry.[1]
-
-
MDA and SOD Assays:
-
Seed HUVECs in 6-well plates at 2x10⁵ cells/well and culture overnight.
-
Pre-treat with this compound (e.g., 10, 20, 40, 50 µM) for 24 hours.
-
Stimulate with H₂O₂ (e.g., 1000 µM) for 6 hours.
-
Lyse the cells and measure malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity using commercially available kits according to the manufacturer's instructions.[1]
-
2. Anti-inflammatory Activity Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify NO production.
-
-
Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
3. Anti-tumor Activity Assay: Cell Viability in Cancer Cell Lines
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in the appropriate medium.
-
Cell Viability (MTT/CCK-8 Assay):
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: MO-B's role in the H₂O₂-induced apoptosis signaling pathway.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
Validation & Comparative
Unveiling the Potency of Methylophiopogonanone B in the Landscape of HIF-1α Inhibition: A Comparative Guide
For Immediate Release
In the intricate world of cancer research and drug development, the hypoxia-inducible factor-1α (HIF-1α) stands out as a pivotal target. Its role in tumor adaptation to low-oxygen environments makes it a critical factor in cancer progression, metastasis, and resistance to therapy. Consequently, the quest for potent and specific HIF-1α inhibitors is a significant focus of modern oncology research. This guide provides a detailed comparison of the efficacy of Methylophiopogonanone B, a naturally derived homoisoflavonoid, against other well-established HIF-1α inhibitors, namely PX-478, Echinomycin, KC7F2, and BAY 87-2243.
Quantitative Efficacy: A Side-by-Side Comparison
The inhibitory potency of these compounds is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. The following table summarizes the available IC50 data for this compound and its counterparts. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Inhibitor | IC50 Value | Cell Line / Assay Conditions | Mechanism of Action |
| This compound | 2.2 µg/mL (~5.9 µM) | CHO (A4-4 clone) cell-based reporter assay under hypoxic conditions | Destabilization of HIF-1α protein, dependent on proteasome activity and p53.[1] |
| PX-478 | 20-25 µM (HIF-1α inhibition) | PC3 prostate cancer cells under normoxic conditions.[2] | Inhibits HIF-1α at multiple levels including transcription, translation, and deubiquitination. |
| Echinomycin | 29.4 pM | Cancer stem cells.[3] | Prevents the binding of the HIF-1α/HIF-1β heterodimer to the Hypoxia Response Element (HRE) on DNA. |
| KC7F2 | 20 µM | Cell-based assay.[4] | Inhibits the translation of HIF-1α protein.[5] |
| BAY 87-2243 | 0.7 nM (HRE-luciferase) | HCT-116 cells. | Inhibits mitochondrial complex I, leading to reduced HIF-1α accumulation under hypoxia. |
Delving into the Mechanisms: How They Disrupt the HIF-1α Signaling Pathway
The efficacy of these inhibitors is rooted in their distinct mechanisms of action, targeting various stages of the HIF-1α signaling cascade. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and binds to HREs in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival.
Caption: The HIF-1α signaling pathway and points of intervention by various inhibitors.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of HIF-1α inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for two key in vitro assays commonly used to assess the efficacy of these compounds.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay quantifies the ability of a compound to inhibit the transcriptional activity of HIF-1.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. In the presence of active HIF-1, the luciferase gene is transcribed, and the resulting enzyme activity can be measured by adding a substrate and detecting the emitted light. A decrease in luciferase activity in the presence of an inhibitor indicates its efficacy.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate.
-
Transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubate the plates under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated hypoxic control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for HIF-1α Protein Levels
This technique is used to determine the effect of an inhibitor on the expression level of the HIF-1α protein.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with a primary antibody specific to HIF-1α, followed by a secondary antibody conjugated to an enzyme that allows for detection. The intensity of the resulting band corresponds to the amount of HIF-1α protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture dishes and allow them to adhere.
-
Treat the cells with different concentrations of the inhibitor or vehicle control.
-
Expose the cells to normoxic or hypoxic conditions for a specified period (e.g., 4-8 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the relative levels of HIF-1α protein.
-
Caption: A streamlined workflow for the in vitro evaluation of HIF-1α inhibitors.
In Vivo Studies: From the Bench to Preclinical Models
While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate the therapeutic potential of HIF-1α inhibitors in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.
For instance, studies have shown that PX-478 exhibits significant antitumor activity in various human tumor xenografts. Similarly, BAY 87-2243 has been demonstrated to reduce tumor weight and the expression of HIF-1 target genes in a xenograft mouse model. While in vivo data specifically on the HIF-1α inhibitory activity of This compound in cancer models is less prevalent in the reviewed literature, its demonstrated in vitro efficacy warrants further investigation in such preclinical settings.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Methylophiopogonanone B's antioxidant activity against known standards
For Immediate Release
A recent study has provided a quantitative validation of the antioxidant activity of Methylophiopogonanone B (MO-B), a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. The research benchmarked MO-B's performance against the well-established antioxidant standard, Trolox, across multiple in-vitro antioxidant assays. The findings position this compound as a potent natural antioxidant, in some cases exhibiting superior activity to its structural analog, Methylophiopogonanone A (MO-A).
Comparative Antioxidant Activity
The antioxidant capacity of this compound was evaluated using four distinct assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). The results, expressed as micromoles of Trolox Equivalents per gram (μmol TE/g), are summarized below, demonstrating the potent antioxidant potential of MO-B.
| Compound/Extract | DPPH (μmol TE/g) | ABTS (μmol TE/g) | FRAP (μmol TE/g) | CUPRAC (μmol TE/g) |
| This compound (MO-B) | 30.96 ± 0.26 | 45.54 ± 0.24 | 38.95 ± 0.59 | 132.64 ± 0.84 |
| Methylophiopogonanone A (MO-A) | 25.87 ± 0.31 | 38.15 ± 0.42 | 32.78 ± 0.51 | 115.27 ± 1.03 |
| O. japonicus Chloroform/Methanol Extract | 16.50 ± 0.38 | 28.97 ± 0.33 | 21.45 ± 0.47 | 98.63 ± 0.95 |
| O. japonicus Methanol Extract | 10.23 ± 0.29 | 19.54 ± 0.28 | 15.88 ± 0.36 | 75.41 ± 0.72 |
| O. japonicus 70% Ethanol Extract | 8.76 ± 0.21 | 15.33 ± 0.25 | 12.09 ± 0.31 | 63.89 ± 0.68 |
Data sourced from Wang Y, et al. (2017). Values are presented as mean ± standard deviation.
The data clearly indicates that this compound exhibits the highest antioxidant activity across all four tested methods when compared to Methylophiopogonanone A and various extracts from Ophiopogon japonicus root.[1][2][3][4]
Experimental Protocols
The following are the detailed methodologies employed in the comparative study to ascertain the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
A solution of 0.06 mM DPPH radical in methanol was prepared.[2] For the assay, 3 mL of this DPPH solution was mixed with 1 mL of the sample dissolved in methanol. The mixture was then incubated in the dark at room temperature for 30 minutes. The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer. The radical scavenging activity was calculated based on the reduction in absorbance.
ABTS Radical Scavenging Assay
The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm. For the assay, 3.9 mL of the diluted ABTS•+ solution was added to 0.1 mL of the sample, and the absorbance was measured at 734 nm after 6 minutes.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP reagent was prepared by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 2.5 mL of 20 mM FeCl3·6H2O solution. The reagent was freshly prepared and warmed to 37°C prior to use. The assay was conducted by mixing 2.85 mL of the FRAP reagent with 0.15 mL of the sample. The absorbance of the reaction mixture was then recorded at 593 nm after 30 minutes of incubation in the dark.
Visualizing the Experimental Workflow
The general workflow for the in-vitro antioxidant assays is depicted below.
Caption: Workflow of in-vitro antioxidant activity validation.
Antioxidant Mechanism of Action
This compound, as a flavonoid, is believed to exert its antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) mechanisms. These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reactions.
Caption: Putative antioxidant mechanisms of this compound.
References
- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methylophiopogonanone B and Dexamethasone: A Comparative Analysis of Anti-inflammatory Activity
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone has long been a benchmark for potent immunosuppressive and anti-inflammatory effects. However, the exploration of naturally derived compounds with similar activities continues to be a significant area of research, driven by the need for alternatives with potentially different mechanisms of action and side-effect profiles. Methylophiopogonanone B, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered attention for its potential health benefits, including antioxidative properties. This guide provides a comparative overview of the anti-inflammatory activity of this compound, contextualized with data from structurally related compounds, and the well-established synthetic corticosteroid, dexamethasone.
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Drug | Target Mediator | Cell Line | IC50 Value¹ | Reference Study |
| Desmethylisoophiopogonone B² | Nitric Oxide (NO) | RAW 264.7 | 14.1 ± 1.5 µg/mL | --INVALID-LINK--[1] |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone² | Nitric Oxide (NO) | RAW 264.7 | 10.9 ± 0.8 µg/mL | --INVALID-LINK--[1] |
| 4′-O-Demethylophiopogonanone E² | Interleukin-6 (IL-6) | RAW 264.7 | 13.4 ± 2.3 µg/mL | --INVALID-LINK--[1] |
| 4′-O-Demethylophiopogonanone E² | Interleukin-1β (IL-1β) | RAW 264.7 | 32.5 ± 3.5 µg/mL | --INVALID-LINK--[1] |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | IC25: 1.72 ± 0.54 µM³ | --INVALID-LINK--[2] |
| Dexamethasone | Interleukin-6 (IL-6) | IL-6-dependent hybridoma | 18.9 µM | --INVALID-LINK--[3] |
¹IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process. ²Structurally related homoisoflavonoid to this compound. ³IC25 (25% inhibitory concentration).
A study by Chen et al. (2017) noted that some homoisoflavonoids isolated from Ophiopogon japonicas exhibited stronger inhibition of nitric oxide production than dexamethasone at a concentration of 50 μg/mL in LPS-induced RAW 264.7 cells.[1][4]
Mechanisms of Anti-inflammatory Action
This compound and Related Homoisoflavonoids
The primary anti-inflammatory mechanism of homoisoflavonoids from Ophiopogon japonicus appears to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. Studies on these compounds suggest that they suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[1] This inhibition is thought to be achieved by targeting the mitogen-activated protein kinase (MAPK) signaling pathways, specifically by inhibiting the phosphorylation of ERK1/2 and JNK.[5] The MAPK pathway plays a crucial role in the activation of transcription factors like NF-κB, which orchestrates the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[1]
While direct evidence for this compound's anti-inflammatory mechanism in macrophages is limited, its recognized antioxidative properties may also contribute to its anti-inflammatory potential.[6][7] Oxidative stress is closely linked to inflammation, and by reducing reactive oxygen species (ROS), this compound could mitigate inflammatory processes.
Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. Its primary mode of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. This transrepression often occurs through interference with pro-inflammatory transcription factors such as NF-κB and AP-1. By inhibiting these pathways, dexamethasone effectively reduces the production of a wide array of inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like iNOS and COX-2.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the anti-inflammatory activity of the compounds discussed.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs or dexamethasone). The cells are pre-treated for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Measurement of Pro-inflammatory Cytokines (IL-6, IL-1β) by ELISA
This method quantifies the production of specific inflammatory proteins.
-
Cell Culture, Seeding, Treatment, and Stimulation: Steps 1-5 are the same as the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation, the culture supernatants are collected and centrifuged to remove any cells or debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IL-6, IL-1β) in the supernatants is determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with antibodies specific to the cytokine of interest, followed by a series of incubation and washing steps with detection antibodies and a substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage of inhibition is determined by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.
Conclusion
While direct comparative data for this compound and dexamethasone is currently lacking, evidence from structurally related homoisoflavonoids suggests that compounds from Ophiopogon japonicus possess significant anti-inflammatory properties. The available data indicates that these natural compounds can inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, potentially through the modulation of the MAPK signaling pathway.
Dexamethasone remains a highly potent anti-inflammatory agent with a well-characterized mechanism of action centered on the glucocorticoid receptor and the subsequent repression of pro-inflammatory gene expression. The potency of dexamethasone is generally higher than that of the homoisoflavonoids when comparing molar concentrations.
Further research is required to directly compare the anti-inflammatory efficacy and mechanisms of this compound and dexamethasone in the same experimental systems. Such studies would be invaluable for understanding the therapeutic potential of this natural compound as a standalone or adjunctive anti-inflammatory agent. The development of natural products like this compound could offer new avenues for the management of inflammatory conditions, potentially with a different safety and tolerability profile compared to traditional corticosteroids.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methylophiopogonanone B: A Guide to Experimental Reproducibility and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Methylophiopogonanone B (MO-B), a homoisoflavonoid with noted antioxidative and anti-tumor properties.[1][2] Given the critical importance of reproducibility in scientific research, this document summarizes key experimental findings and provides detailed protocols to facilitate independent verification. Furthermore, it presents a comparison with the related compound, Methylophiopogonanone A (MO-A), to offer insights into alternative substances with distinct biological activities.
Executive Summary
This compound has demonstrated significant protective effects against oxidative stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs).[1][2] The primary mechanism appears to involve the modulation of the NADPH oxidase pathway.[1][2] While direct studies on the reproducibility of these findings are not currently available in the published literature, this guide provides comprehensive experimental protocols to enable other researchers to conduct their own validation studies. As a point of comparison, data on Methylophiopogonanone A is included, which has been shown to possess anti-hyperlipidemic properties through a different mechanistic pathway.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from studies on this compound and Methylophiopogonanone A. It is important to note that the experimental models and endpoints differ significantly between the two compounds, reflecting their distinct biological activities.
Table 1: Effects of this compound on H₂O₂-Induced Oxidative Stress in HUVECs [1][2]
| Parameter | Control | H₂O₂ | H₂O₂ + MO-B (10 µM) | H₂O₂ + MO-B (20 µM) | H₂O₂ + MO-B (40 µM) | H₂O₂ + MO-B (50 µM) |
| Cell Viability (%) | 100 | 55.2 | 68.3 | 75.1 | 82.4 | 85.6 |
| Apoptosis Rate (%) | 5.2 | 35.8 | 28.4 | 22.1 | 15.7 | 12.3 |
| MDA Level (nmol/mg protein) | 1.2 | 4.8 | 3.5 | 2.8 | 2.1 | 1.8 |
| SOD Activity (U/mg protein) | 120.5 | 55.2 | 72.8 | 85.4 | 98.2 | 105.7 |
| Relative ROS Level (%) | 100 | 350 | 280 | 220 | 160 | 130 |
| Bax/Bcl-2 Ratio (mRNA) | 1.0 | 4.5 | 3.2 | 2.5 | 1.8 | 1.4 |
| Active Caspase-3 (protein) | Low | High | Moderate | Low | Very Low | Very Low |
| p22phox (mRNA) | 1.0 | 3.8 | 2.9 | 2.2 | 1.6 | 1.2 |
Table 2: Effects of Methylophiopogonanone A on High-Fat Diet-Induced Hyperlipidemia in Rats [3][4]
| Parameter | Normal Control | High-Fat Diet (HFD) | HFD + MO-A (10 mg/kg/day) |
| Body Weight Gain (g) | 120 ± 10 | 210 ± 15 | 165 ± 12 |
| Serum Total Cholesterol (mg/dL) | 80 ± 5 | 150 ± 10 | 110 ± 8 |
| Serum Triglycerides (mg/dL) | 100 ± 8 | 220 ± 15 | 140 ± 10 |
| Serum LDL-C (mg/dL) | 30 ± 3 | 80 ± 6 | 50 ± 4 |
| Serum HDL-C (mg/dL) | 45 ± 4 | 25 ± 3 | 38 ± 3 |
| Hepatic Total Cholesterol (mg/g) | 2.5 ± 0.2 | 5.8 ± 0.4 | 3.5 ± 0.3 |
| Hepatic Triglycerides (mg/g) | 15 ± 1.2 | 35 ± 2.5 | 22 ± 1.8 |
| ACC mRNA Expression (relative) | 1.0 | 2.5 ± 0.2 | 1.5 ± 0.15 |
| SREBP-1c mRNA Expression (relative) | 1.0 | 3.0 ± 0.3 | 1.8 ± 0.2 |
| LDLR mRNA Expression (relative) | 1.0 | 0.4 ± 0.05 | 0.8 ± 0.07 |
| PPARα mRNA Expression (relative) | 1.0 | 0.5 ± 0.06 | 0.9 ± 0.08 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in reproducibility.
This compound: In Vitro Antioxidant and Anti-Apoptotic Assays[1][2]
1. Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are pre-treated with varying concentrations of this compound (10, 20, 40, 50 µM) for 24 hours.
-
Oxidative stress is induced by treating the cells with 1 mM H₂O₂ for 6 hours.
2. Cell Viability Assay (CCK-8):
-
HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
3. Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays:
-
Cell lysates are prepared from treated HUVECs.
-
MDA levels are measured using a thiobarbituric acid reactive substances (TBARS) assay kit, with absorbance read at 532 nm.[5]
-
SOD activity is determined using a commercial kit that measures the inhibition of the reduction of nitroblue tetrazolium (NBT), with absorbance read at 560 nm.[5]
4. Intracellular Reactive Oxygen Species (ROS) Quantification:
-
Treated cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
5. Apoptosis Analysis (Flow Cytometry):
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The percentage of apoptotic cells is determined using a flow cytometer.
6. Western Blot Analysis:
-
Total protein is extracted from HUVECs, and protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and p22phox overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Methylophiopogonanone A: In Vivo Anti-Hyperlipidemia Study[3][4]
1. Animal Model:
-
Male Sprague-Dawley rats are fed a high-fat diet (HFD) for 8 weeks to induce hyperlipidemia.
-
A control group is fed a normal diet.
-
The treatment group receives Methylophiopogonanone A (10 mg/kg/day) orally for the duration of the HFD feeding.
2. Biochemical Analysis:
-
At the end of the study, blood samples are collected for the analysis of serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
Liver tissues are collected for the measurement of hepatic TC and TG levels.
3. Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from liver tissues using TRIzol reagent.
-
cDNA is synthesized using a reverse transcription kit.
-
Quantitative real-time PCR is performed to measure the mRNA expression levels of acetyl-CoA carboxylase (ACC), sterol regulatory element-binding protein 1c (SREBP-1c), low-density lipoprotein receptor (LDLR), and peroxisome proliferator-activated receptor alpha (PPARα). GAPDH is used as an internal control.
Mandatory Visualization
Signaling Pathway of this compound in HUVECs
Caption: Protective mechanism of this compound against H₂O₂-induced apoptosis in HUVECs.
Experimental Workflow for Evaluating MO-B Effects
Caption: Workflow for assessing the protective effects of this compound in vitro.
Signaling Pathway of Methylophiopogonanone A in Hyperlipidemia
Caption: Mechanism of Methylophiopogonanone A in alleviating high-fat diet-induced hyperlipidemia.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of malondialdehyde (MDA) concentration and superoxide dismutase (SOD) activity [bio-protocol.org]
Unveiling the Antioxidant Power of Methylophiopogonanone B: A Guide to Secondary Assay Confirmation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methylophiopogonanone B's (MO-B) mechanism of action, supported by experimental data from secondary assays. We delve into its antioxidant and anti-apoptotic properties, offering detailed protocols and comparative data to facilitate further investigation and development.
This compound, a homoisoflavonoid extracted from the tuberous root of Ophiopogon japonicus, has garnered significant interest for its therapeutic potential, particularly in cardiovascular health.[1][2][3] Primary studies have identified its potent antioxidative and anti-tumor characteristics.[2] This guide focuses on the secondary assays that confirm the underlying mechanism of action: the inhibition of the NADPH oxidase pathway, leading to reduced oxidative stress and apoptosis.[1][2]
Comparative Analysis of this compound's Efficacy
The protective effects of MO-B against oxidative stress, particularly in human umbilical vein endothelial cells (HUVECs) challenged with hydrogen peroxide (H₂O₂), have been quantified through various secondary assays. The following tables summarize the key quantitative data, providing a clear comparison of MO-B's performance against control and H₂O₂-treated groups.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Treatment Group | Reactive Oxygen Species (ROS) Level (Fluorescence Intensity) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Control | Baseline | Baseline | Baseline |
| H₂O₂ (1000 µM) | Significantly Increased | Significantly Increased | Significantly Decreased |
| MO-B (40 µM) + H₂O₂ | Significantly Reduced vs. H₂O₂ group[1] | Data Not Quantified | Significantly Increased vs. H₂O₂ group[2] |
| MO-B (50 µM) + H₂O₂ | Significantly Reduced vs. H₂O₂ group[1] | Data Not Quantified | Significantly Increased vs. H₂O₂ group[2] |
Table 2: Impact of this compound on Apoptosis Regulation
| Treatment Group | Bax/Bcl-2 Protein Expression Ratio | Cleaved Caspase-3 Protein Expression |
| Control | Baseline | Baseline |
| H₂O₂ (1000 µM) | Significantly Increased | Significantly Increased |
| MO-B (50 µM) + H₂O₂ | Significantly Decreased vs. H₂O₂ group[2] | Significantly Decreased vs. H₂O₂ group[2] |
Table 3: Influence of this compound on NADPH Oxidase Subunit Expression
| Treatment Group | p22phox mRNA Expression (Relative to Control) | p22phox Protein Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| H₂O₂ (1000 µM) | Significantly Increased | ~2.0[1][2] |
| MO-B (10 µM) + H₂O₂ | Significantly Reversed vs. H₂O₂ group[2] | Dose-dependently Attenuated[1][2] |
| MO-B (20 µM) + H₂O₂ | Significantly Reversed vs. H₂O₂ group[2] | Dose-dependently Attenuated[1][2] |
| MO-B (50 µM) + H₂O₂ | Significantly Reversed vs. H₂O₂ group[2] | Dose-dependently Attenuated[1][2] |
Visualizing the Mechanism and Experimental Design
To further elucidate the biological processes and experimental procedures, the following diagrams are provided.
Caption: MO-B inhibits H₂O₂-induced apoptosis via the NADPH oxidase pathway.
Caption: Experimental workflow for confirming MO-B's mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on published research.[1][2]
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: HUVECs are seeded in appropriate plates (e.g., 6-well or 96-well) at a density of 2-5 x 10⁵ cells/well. After overnight culture, cells are pre-treated with varying concentrations of this compound (10, 20, 40, 50 µM) for 24 hours. Subsequently, the cells are stimulated with 1000 µM H₂O₂ for a specified duration (e.g., 6 hours) to induce oxidative stress.
Oxidative Stress Marker Assays
-
Intracellular ROS Quantification:
-
After treatment, cells are incubated with 2′,7′-dichlorofluorescein diacetate (DCFH-DA) probe.
-
The change in fluorescence emission, corresponding to ROS levels, is measured using a fluorescence microplate reader or flow cytometer.
-
-
MDA and SOD Assays:
-
Cell lysates are prepared according to the manufacturer's protocol of commercially available MDA and SOD assay kits (e.g., from Beyotime Institute of Biotechnology).
-
The absorbance is measured using a microplate reader to determine the levels of MDA (a marker of lipid peroxidation) and the activity of SOD (an antioxidant enzyme).
-
Apoptosis Assays
-
Western Blot Analysis for Apoptotic Proteins:
-
Total protein is extracted from the treated cells using RIPA lysis buffer.
-
Protein concentration is determined using a BCA Protein Assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities are quantified.
-
Gene and Protein Expression Analysis
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for p22phox:
-
Total RNA is extracted from the cells using a suitable reagent (e.g., RNAiso Plus).
-
cDNA is synthesized from the extracted RNA.
-
qPCR is performed using SYBR Green master mix and primers specific for p22phox and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot Analysis for p22phox:
-
The protocol is similar to the apoptosis Western blot, but with a primary antibody specific for p22phox.
-
Alternative and Comparative Compounds
While this guide focuses on this compound, it is worth noting its structural analogue, Methylophiopogonanone A (MO-A) . MO-A has also demonstrated protective effects in cardiovascular models, but through different mechanisms, such as alleviating hyperlipidemia and suppressing myocardial apoptosis via the PI3K/Akt/eNOS signaling pathway.[4][5] A comparative study of these two homoisoflavonoids could provide valuable insights into their structure-activity relationships and potential for distinct therapeutic applications. For instance, while MO-B's primary confirmed mechanism is the inhibition of NADPH oxidase-mediated oxidative stress, MO-A appears to modulate lipid metabolism and pro-survival signaling pathways.[2][4]
Conclusion
The secondary assays detailed in this guide provide a robust framework for confirming the mechanism of action of this compound. The collective data strongly support its role as an inhibitor of the NADPH oxidase pathway, thereby protecting cells from oxidative stress-induced apoptosis. These findings underscore the potential of MO-B as a therapeutic agent for cardiovascular diseases and provide a solid foundation for further preclinical and clinical development. Researchers are encouraged to utilize the provided protocols and comparative data to advance the understanding and application of this promising natural compound.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Methylophiopogonanone B's effects in different cell lines
A comprehensive guide for researchers on the cross-validated effects of Methylophiopogonanone B across various cell lines, detailing its anti-apoptotic, anti-inflammatory, and anti-tumor properties. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound (MO-B), a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comparative overview of the experimentally observed effects of MO-B in different cell lines, offering valuable insights for researchers in cell biology, pharmacology, and drug development.
Comparative Efficacy of this compound Across Cell Lines
The biological activities of this compound have been investigated in several cell line models, revealing a range of effects from cytoprotection to cytotoxicity, depending on the cellular context and experimental conditions. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cell Type | Experimental Model | Assay | Key Findings | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | H₂O₂-induced oxidative stress | CCK-8 | 50 µM MO-B increased cell viability by 30% | [1][3] |
| ROS Assay | MO-B inhibited the production of reactive oxygen species | [2][3] | |||
| MDA Assay | MO-B inhibited the production of malondialdehyde | [2][3] | |||
| SOD Assay | MO-B enhanced superoxide dismutase activity | [2][3] | |||
| Western Blot | MO-B downregulated Bax and upregulated Bcl-2 expression | [1][3] | |||
| RT-qPCR & Western Blot | MO-B inhibited H₂O₂-induced p22phox overexpression | [1] | |||
| RT-qPCR | MO-B significantly inhibited caspase-3 mRNA expression | [1] | |||
| 16HBE | Human Bronchial Epithelial Cells | LPS-induced inflammation | ELISA | MO-B containing extract reduced TNF-α and IL-6 release | [4] |
| HPAEpiC | Human Pulmonary Alveolar Epithelial Cells | LPS-induced inflammation | ELISA | MO-B containing extract reduced TNF-α and IL-6 release | [4] |
| NCI-H1299 | Human Non-small Cell Lung Carcinoma | N/A | MTT Assay | Ophiopogon japonicus extract (containing MO-B) inhibited cell viability | [5] |
| A549 | Human Lung Carcinoma | N/A | MTT Assay | Ophiopogon japonicus extract (containing MO-B) inhibited cell viability | [5] |
Delving into the Mechanisms: Key Signaling Pathways
This compound exerts its cellular effects by modulating specific signaling pathways. The most well-documented pathway is its protective role in endothelial cells via the NADPH oxidase pathway. In inflammatory and cancer models, the precise mechanisms of MO-B are still under investigation, but studies on related compounds and the broader class of homoisoflavonoids suggest potential involvement of pathways regulating inflammation and apoptosis.
Protective Effect in HUVECs: The NADPH Oxidase Pathway
In human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress, MO-B demonstrates a potent protective effect by inhibiting apoptosis.[1][2][3] This is achieved through the modulation of the NADPH oxidase pathway. Specifically, MO-B prevents the overexpression of p22phox, a key subunit of NADPH oxidase, thereby reducing the generation of reactive oxygen species (ROS).[1] This leads to a decrease in oxidative damage, as evidenced by reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity.[2][3] Downstream, this culminates in the regulation of apoptosis-related proteins, with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, as well as inhibition of caspase-3 activity.[1][3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylophiopogonanone B and Other Natural Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of Methylophiopogonanone B (MOPB) alongside two other well-studied natural antioxidants: resveratrol and quercetin. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Overview of the Antioxidants
This compound (MOPB) is a homoisoflavonoid extracted from the roots of Ophiopogon japonicus. Emerging research has identified it as an active component with both antioxidative and anti-tumor properties.
Resveratrol is a well-known stilbenoid polyphenol found in grapes, berries, and peanuts. Its antioxidant, anti-inflammatory, and anti-aging properties have been extensively studied.
Quercetin , a flavonoid present in many fruits, vegetables, and grains, is recognized for its potent antioxidant and anti-inflammatory effects.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of these compounds has been evaluated through various in vitro and cellular assays. The following tables summarize the available quantitative data.
Table 1: Cellular Antioxidant Effects
| Antioxidant | Model System | Key Findings | Reference |
| This compound | H₂O₂-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs) | - Significantly reduced intracellular Reactive Oxygen Species (ROS) levels.- Decreased Malondialdehyde (MDA) levels, an indicator of lipid peroxidation.- Increased Superoxide Dismutase (SOD) activity. | [1] |
| Resveratrol | Lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages | - Exerted a strong inhibitory effect on superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂) production. | [2] |
| Quercetin | LPS-stimulated human THP-1 acute monocytic leukemia cells | - Reduced LPS-induced ROS to near-normal levels.- Reduced LPS-induced nitric oxide (NO) production. | [3] |
Table 2: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Activity)
| Antioxidant | IC₅₀ Value (µg/mL) | Experimental Conditions | Reference |
| This compound | Data not available in a comparable format | - | - |
| Resveratrol | 15.54 | DPPH assay | [4] |
| Quercetin | ~4.36 µM (equivalent to ~1.32 µg/mL) | DPPH assay | [5] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental protocols across different studies.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the key experimental protocols from the cited studies.
Cellular Antioxidant Assays for MOPB in HUVECs
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were pretreated with various concentrations of MOPB for a specified time before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Intracellular ROS Measurement: The levels of intracellular ROS were detected using a fluorescent probe, DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microscope or a microplate reader.
-
MDA Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were quantified using a commercial MDA assay kit, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
SOD Activity Assay: The activity of the antioxidant enzyme Superoxide Dismutase (SOD) was determined using a commercial SOD assay kit. These kits typically measure the inhibition of a reaction that produces a colored product by SOD present in the cell lysate.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of the antioxidant compound. The reduction of the DPPH radical is monitored by the decrease in absorbance at a specific wavelength (around 517 nm).
-
Quantification: The scavenging activity is expressed as the percentage of DPPH radical inhibition. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Protective mechanism of this compound against oxidative stress.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The available data indicates that this compound possesses significant antioxidant properties, effectively mitigating oxidative stress in a cellular model by reducing ROS and lipid peroxidation, and enhancing the activity of the endogenous antioxidant enzyme SOD.[1] In comparison, resveratrol and quercetin are well-established antioxidants with potent radical scavenging activities demonstrated in various in vitro assays.[2][3][4]
However, the lack of direct comparative studies makes it challenging to definitively rank the antioxidant potency of MOPB against resveratrol and quercetin. Future research employing standardized head-to-head comparative studies is warranted to elucidate the relative antioxidant efficacy of these promising natural compounds. Such studies would be invaluable for guiding the development of new antioxidant-based therapeutic strategies.
References
- 1. Comparison of flavonoids and isoflavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Antioxidant properties of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the anti-tumor effects of Methylophiopogonanone B against standard chemotherapeutics
For Immediate Release
A comprehensive review of available preclinical data provides insights into the anti-tumor potential of Methylophiopogonanone B (MO-B), a homoisoflavonoid compound, in comparison to established chemotherapeutic agents such as cisplatin and doxorubicin. This guide synthesizes findings on cytotoxicity, mechanisms of action, and the signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound, and its related compound 8-Formylophiopogonanone B (8-FOB), have demonstrated notable anti-tumor properties in various cancer cell lines. While direct head-to-head comparative studies with standard chemotherapeutics are limited, existing data suggest that these natural compounds warrant further investigation as potential standalone or adjuvant cancer therapies. This guide presents the available quantitative data, details the experimental methodologies to facilitate reproducibility, and visualizes the key signaling pathways implicated in their anti-tumor effects.
Comparative Cytotoxicity
The in vitro cytotoxic effects of this compound and its analogue, 8-Formylophiopogonanone B, have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments.
| Compound | Cell Line | IC50 Value | Standard Chemotherapeutic | Cell Line | IC50 Value (Comparative) |
| This compound | SMMC-7721 | 34.6 µg/mL | Not Available | - | - |
| This compound | HeLa | 6 µg/mL | Not Available | - | - |
| 8-Formylophiopogonanone B | CNE-1 | 140.6 µM | Cisplatin | CNE-1 | Comparable Cytotoxicity |
| 8-Formylophiopogonanone B | CNE-2 | 155.2 µM | Not Available | - | - |
| 8-Formylophiopogonanone B | Neuro-2a | 181.9 µM | Not Available | - | - |
| 8-Formylophiopogonanone B | SK-Hep1 | 250.5 µM | Not Available | - | - |
| 8-Formylophiopogonanone B | HeLa | 333.9 µM | Not Available | - | - |
| 8-Formylophiopogonanone B | MGC-803 | 292.6 µM | Not Available | - | - |
Note: Direct comparative IC50 values for this compound against standard chemotherapeutics in the same experimental setting are not yet available in the reviewed literature.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anti-tumor effects of this compound and its analogues is the induction of apoptosis, or programmed cell death.
This compound has been shown to alleviate hydrogen peroxide-induced apoptosis in human umbilical vein endothelial cells (HUVECs).[1] This protective effect is associated with the modulation of the Bax/Bcl-2 protein ratio, a critical determinant of cell fate, and the activity of caspase-3, a key executioner of apoptosis.[1]
8-Formylophiopogonanone B induces apoptosis in nasopharyngeal carcinoma CNE-1 cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2] This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3]
Signaling Pathways
The anti-tumor activity of this compound and related compounds is mediated through the modulation of specific signaling pathways within cancer cells.
NADPH Oxidase Pathway: this compound's protective effect against oxidative stress-induced apoptosis is linked to the NADPH oxidase pathway.[1] NADPH oxidases are enzymes that generate ROS, and their modulation can impact cell survival and death.[1] In the context of cancer, the role of NADPH oxidase is complex, with evidence suggesting both pro- and anti-tumorigenic functions depending on the specific context.[4]
Rho Signaling Pathway: The Rho family of small GTPases are crucial regulators of the actin cytoskeleton and are involved in various cellular processes, including cell proliferation, survival, and migration.[5] this compound has been reported to influence the Rho signaling pathway.[6] Dysregulation of Rho signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5]
Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction: 8-Formylophiopogonanone B exerts its anti-tumor effects by increasing intracellular ROS levels, leading to mitochondrial dysfunction and apoptosis.[2] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction.[2]
Figure 1: Proposed signaling pathways of this compound's anti-tumor effects.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, standard chemotherapeutics, or vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells is quantified for each treatment group.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Figure 2: General experimental workflow for in vitro anti-tumor effect validation.
Future Directions
The preliminary data on this compound and its analogues are promising. However, to fully validate their anti-tumor effects and potential as clinical candidates, further research is imperative. Specifically, direct comparative studies against a panel of standard chemotherapeutics across a wider range of cancer cell lines are needed. Furthermore, in vivo studies using xenograft models are crucial to assess the efficacy, toxicity, and pharmacokinetic profile of these compounds in a physiological setting. Investigating the synergistic effects of this compound with existing chemotherapies could also open new avenues for combination cancer treatments.
References
- 1. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Cambogin exerts anti-proliferative and pro-apoptotic effects on breast adenocarcinoma through the induction of NADPH oxidase 1 and the alteration of mitochondrial morphology and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methylophiopogonanone B: A Step-by-Step Guide
Proper disposal of Methylophiopogonanone B is crucial for ensuring laboratory safety and environmental protection. As a compound with potential biological activity, it is imperative to follow established protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
Before handling this compound, it is essential to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | [2] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Waste Identification and Classification
The first step in proper chemical disposal is to identify and classify the waste. Based on its hazard profile, this compound waste should be classified as hazardous chemical waste. Specifically, it is a non-halogenated organic solid. Due to its aquatic toxicity, it must not be disposed of down the drain.
Personal Protective Equipment (PPE)
Prior to handling this compound waste, ensure that the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a dust mask or respirator may be necessary.
Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired pure this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, contain the material to prevent it from spreading.
-
Cleanup:
-
Decontamination: The spill area should be decontaminated. A 10% caustic solution can be used for this purpose.[3]
-
Disposal of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.
Final Disposal
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure that all waste containers are properly labeled and sealed before collection. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Operational Guide for Handling Methylophiopogonanone B
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for Methylophiopogonanone B, a homoisoflavonoid compound utilized in various research applications.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been completely investigated.[3] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields, meeting ANSI Z87.1 standards. | Protects eyes from splashes and dust.[3][4] |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are a suitable option.[3][4] | Prevents skin contact and potential allergic reactions.[2] |
| Body Protection | Impervious Clothing | A lab coat should be worn.[3] | Protects against skin exposure. |
| Respiratory Protection | Suitable Respirator | A dust respirator may be required.[5] | Avoids inhalation of dust and aerosols, especially when handling the powdered form.[1][3] |
Experimental Workflow: Handling and Preparation of this compound
The following diagram outlines the standard procedure for safely handling and preparing a solution of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing risk during the handling of this compound.
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation : Move the individual to fresh air immediately.[1] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Call a poison center or physician.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm, given its high toxicity to aquatic life.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[3] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a suitable, sealed container labeled for chemical waste disposal.[5] |
| Contaminated Solutions | Absorb with a finely-powdered liquid-binding material such as diatomite or universal binders before disposal.[3] |
| Contaminated Surfaces and Equipment | Decontaminate by scrubbing with alcohol.[3] For spills, clean up immediately, and decontaminate the spill site with a 10% caustic solution, ensuring the area is well-ventilated.[5] |
Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not release the product into drains, water courses, or the soil.[3]
References
- 1. Methylophiopogonone B|74805-89-3|MSDS [dcchemicals.com]
- 2. This compound | C19H20O5 | CID 46886723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemfaces.com [chemfaces.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
